molecular formula C11H10N2O B1333637 3-Acetyl-2-methyl-1,6-naphthyridine CAS No. 52816-65-6

3-Acetyl-2-methyl-1,6-naphthyridine

Cat. No.: B1333637
CAS No.: 52816-65-6
M. Wt: 186.21 g/mol
InChI Key: IKNXDFVOTFRCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-methyl-1,6-naphthyridine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-1,6-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(8(2)14)5-9-6-12-4-3-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXDFVOTFRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370644
Record name 3-Acetyl-2-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52816-65-6
Record name 3-Acetyl-2-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable method for the construction of quinoline and naphthyridine ring systems. This document outlines the synthetic strategy, detailed experimental protocols, and relevant physicochemical data.

Synthetic Pathway

The proposed synthesis of this compound proceeds via a one-step Friedländer annulation. This reaction involves the condensation of 4-amino-3-formylpyridine (also known as 4-aminopyridine-3-carbaldehyde) with pentane-2,4-dione (acetylacetone). The reaction is typically catalyzed by either an acid or a base and involves an aldol condensation followed by a cyclization and dehydration to form the bicyclic naphthyridine core.

Synthesis_of_3_Acetyl_2_methyl_1_6_naphthyridine Synthetic Pathway for this compound reactant1 4-Amino-3-formylpyridine product This compound reactant1->product Friedländer Annulation (Acid or Base Catalyst, Heat) reactant2 Pentane-2,4-dione (Acetylacetone) reactant2->product

Caption: Proposed synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product. While the melting point for the target compound is known from commercial sources, the reaction yield is an estimate based on similar Friedländer annulations and would require experimental verification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-Amino-3-formylpyridineC₆H₆N₂O122.13135-139Yellow solid55955-33-4
Pentane-2,4-dioneC₅H₈O₂100.12-23Colorless liquid123-54-6
This compound C₁₁H₁₀N₂O 186.21 106-108[1] Solid 52816-65-6[1][2][3]

Experimental Protocol

This protocol is a proposed method based on analogous Friedländer syntheses of substituted 1,6-naphthyridines. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Equipment:

  • 4-Amino-3-formylpyridine

  • Pentane-2,4-dione (Acetylacetone)

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-amino-3-formylpyridine (1.22 g, 10 mmol) in absolute ethanol (40 mL). To this solution, add pentane-2,4-dione (1.10 g, 11 mmol, 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is expected to be complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

  • Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow Experimental Workflow start Starting Materials: 4-Amino-3-formylpyridine Pentane-2,4-dione reaction Friedländer Annulation - Dissolve in Ethanol - Add Piperidine (cat.) - Reflux (4-8 h) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up - Cool to RT - Filter or Concentrate monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Characterization - Melting Point - ¹H NMR, ¹³C NMR, IR, MS purification->characterization end Pure this compound characterization->end

Caption: Workflow for the synthesis and characterization of the target compound.

Disclaimer: This guide provides a proposed synthetic route and experimental protocol based on established chemical principles and analogous reactions found in the literature. The procedures should be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The reaction conditions may require optimization to achieve the desired outcome.

References

An In-depth Technical Guide to 3-Acetyl-2-methyl-1,6-naphthyridine: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-Acetyl-2-methyl-1,6-naphthyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, offering detailed data, experimental insights, and a discussion of its therapeutic potential.

Core Chemical Properties

This compound is a solid, organic compound with a molecular formula of C₁₁H₁₀N₂O.[1][2] Key quantitative data for this molecule are summarized in the table below. While the melting point is well-defined, other physical properties such as boiling point and solubility in various solvents are not extensively reported in the available literature.

PropertyValueReference
CAS Number 52816-65-6[1][2]
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.22 g/mol
Melting Point 106-108 °C
Boiling Point Data not available
Solubility Data not available

Synthesis and Spectroscopic Analysis

A general experimental workflow for the synthesis of 1,6-naphthyridine derivatives is outlined below. It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

General Experimental Workflow for 1,6-Naphthyridine Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization start Pyridine Derivative intermediate1 Functionalized Pyridine start->intermediate1 Reaction reagent1 Reagent A reagent1->intermediate1 intermediate2 1,6-Naphthyridine Core intermediate1->intermediate2 Cyclization reagent2 Reagent B reagent2->intermediate2 final_product This compound intermediate2->final_product Functional Group Introduction reagent3 Acetylating Agent reagent3->final_product reagent4 Methylating Agent reagent4->final_product cluster_0 FGFR Signaling Pathway cluster_1 Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK CellGrowth Cell Growth & Proliferation AKT->CellGrowth MAPK->CellGrowth Inhibitor 3-Acetyl-2-methyl- 1,6-naphthyridine Inhibitor->FGFR Inhibits

References

In-depth Technical Guide: 3-Acetyl-2-methyl-1,6-naphthyridine (CAS 52816-65-6)

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to provide a comprehensive overview of the currently available scientific and technical information regarding 3-Acetyl-2-methyl-1,6-naphthyridine. Despite a thorough search of scientific literature and chemical databases, detailed experimental protocols for the synthesis, purification, and biological evaluation of this specific compound are not publicly available. Commercial vendors list the compound, providing basic physical and chemical properties, but do not disclose synthetic routes or comprehensive analytical data.

The broader class of 1,6-naphthyridines has attracted significant interest in medicinal chemistry due to their diverse biological activities. This guide will therefore focus on the available information for this compound and supplement it with general methodologies and known biological activities of structurally related 1,6-naphthyridine derivatives to provide a contextual framework for researchers.

Core Compound Properties

A summary of the fundamental properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 52816-65-6[1][2]
Molecular Formula C₁₁H₁₀N₂O[1][3]
Molecular Weight 186.22 g/mol [3]
Melting Point 106-108 °C[3]
Appearance Not specified (likely a solid)
Solubility Not specified

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound could not be identified. However, the synthesis of the 1,6-naphthyridine scaffold is well-documented, typically involving the condensation of a substituted 4-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Strategies for 1,6-Naphthyridines

Researchers aiming to synthesize this compound may consider the following established methodologies for forming the 1,6-naphthyridine core, which could be adapted for this specific target. A plausible disconnection approach is illustrated below.

G cluster_reactants Potential Starting Materials target This compound aminopyridine Substituted 4-Aminopyridine target->aminopyridine Disconnection dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone derivative) target->dicarbonyl Disconnection

Caption: Retrosynthetic analysis of this compound.

One common synthetic route is the Friedländer annulation , which involves the reaction of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group. For the target molecule, a potential precursor could be a derivative of 4-aminonicotinaldehyde or a related ketone, which would be reacted with a suitable acetyl-containing building block.

A general workflow for such a synthesis is proposed below.

G start Starting Materials (e.g., Substituted Pyridine & Diketone) reaction Condensation Reaction (e.g., Friedländer Annulation) start->reaction cyclization Cyclization/Aromatization reaction->cyclization workup Reaction Work-up (Extraction, Washing) cyclization->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, mp) purification->characterization

Caption: Proposed general workflow for the synthesis of 1,6-naphthyridines.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: Signals corresponding to the methyl protons, the acetyl methyl protons, and aromatic protons on the naphthyridine core would be expected. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 1,6-naphthyridine substitution pattern.

  • ¹³C NMR: Resonances for the two methyl carbons, the acetyl carbonyl carbon, and the carbons of the aromatic rings would be present.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acetyl group (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations would be observed.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (186.22).

Biological Activity and Potential Applications

There is no specific biological data available for this compound in the reviewed literature. However, the 1,6-naphthyridine scaffold is a known pharmacophore present in compounds with a wide range of biological activities.

Derivatives of 1,6-naphthyridine have been investigated for their potential as:

  • Anticancer agents: Some 1,6-naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines.[4]

  • Kinase inhibitors: The naphthyridine core has been utilized in the design of inhibitors for various protein kinases involved in cell signaling pathways.

  • Antimicrobial agents: Certain naphthyridines exhibit antibacterial and antifungal properties.[5]

  • Central Nervous System (CNS) agents: Some derivatives have shown activity affecting the CNS.[6]

A review of the biological activities of naturally derived naphthyridines indicates that various isomers possess anti-infectious, anticancer, neurological, and psychotropic properties.[4][6] For instance, aaptamine, a marine alkaloid with a benzo[de][3][4]naphthyridine core, has demonstrated notable cytotoxic effects against several cancer cell lines.[4] Another example, 3-acetyl-2,7-naphthyridine, isolated from Valeriana officinalis, has been reported to have sedative and tranquilizer activity.[6]

Given the diverse bioactivities of the 1,6-naphthyridine scaffold, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications. A general workflow for such a screening process is outlined below.

G cluster_screening Biological Screening Cascade compound This compound primary_assay Primary Screening (e.g., Cell Viability, Enzyme Inhibition) compound->primary_assay secondary_assay Secondary Assays (Dose-Response, Selectivity) primary_assay->secondary_assay Active Hits moa_studies Mechanism of Action Studies secondary_assay->moa_studies in_vivo In Vivo Efficacy & Toxicity moa_studies->in_vivo

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific data is currently lacking in the public domain. While its basic chemical properties are known through commercial suppliers, a significant opportunity exists for researchers to:

  • Develop and publish a robust synthesis protocol: A detailed and reproducible synthetic method would be of great value to the scientific community.

  • Conduct comprehensive spectroscopic characterization: Publishing the full NMR, IR, and MS data would aid in the unambiguous identification of this compound.

  • Investigate its biological activities: Screening this compound against a panel of biological targets, such as cancer cell lines, kinases, or microbial strains, could uncover novel therapeutic potential.

  • Elucidate its mechanism of action: Should any significant biological activity be identified, further studies to determine the underlying mechanism would be a critical next step.

This technical guide highlights the current knowledge gap and underscores the potential for future research to fully characterize and explore the utility of this compound in the field of drug discovery and development.

References

Spectroscopic Profile of 3-Acetyl-2-methyl-1,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Acetyl-2-methyl-1,6-naphthyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel naphthyridine derivatives in fields such as medicinal chemistry and materials science.

Molecular Structure

Chemical Name: this compound CAS Number: 52816-65-6[1][2][3] Molecular Formula: C₁₁H₁₀N₂O[1][2] Molecular Weight: 186.22 g/mol [1] Melting Point: 106-108°C[1]

Chemical Structure of this compound Figure 1: Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from analogous structures and spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.25s1HH-5
~8.70d1HH-7
~8.20d1HH-8
~7.85s1HH-4
~2.80s3H-CH₃ (acetyl)
~2.75s3H-CH₃ (methyl)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~198.0C=OAcetyl C=O
~158.0CC-2
~154.0CC-8a
~145.0CHC-5
~138.0CHC-7
~135.0CC-4a
~125.0CC-3
~122.0CHC-8
~120.0CHC-4
~25.0CH₃Acetyl -CH₃
~22.0CH₃Methyl -CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch
~1690StrongC=O Stretch (Acetyl)
~1600, ~1570Medium-StrongC=N and C=C Stretch (Naphthyridine ring)
~1450, ~1360MediumC-H Bend
~850StrongC-H Out-of-plane Bend
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
186100[M]⁺ (Molecular Ion)
17180[M - CH₃]⁺
14360[M - COCH₃]⁺
11540[C₈H₅N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of purified this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The solution is then filtered into a clean NMR tube.[4] ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent like methylene chloride, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] Alternatively, a KBr disk can be prepared by grinding the sample with KBr and pressing it into a pellet.[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate a molecular ion and various fragment ions.[8] The ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Elucidation of the Molecular Architecture of 3-Acetyl-2-methyl-1,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines a plausible synthetic pathway and details the spectroscopic techniques pivotal to confirming its molecular structure.

Compound Profile

This compound is a substituted naphthyridine derivative. The naphthyridine core is a key pharmacophore in numerous biologically active compounds. The addition of acetyl and methyl groups to the 1,6-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity.

PropertyValueSource
CAS Number 52816-65-6[1][2][3]
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.22 g/mol [1][2]
Melting Point 106-108 °C[1]

Proposed Synthesis and Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of a plausible synthetic route and rigorous spectroscopic analysis. The following workflow outlines the key steps in this process.

G Workflow for Structure Elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials: 4-aminopyridine derivative & 1,3-dicarbonyl compound reaction Condensation Reaction (e.g., Friedländer Annulation) start->reaction product Crude this compound reaction->product purification Purification (Crystallization/Chromatography) product->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) ir->nmr data_analysis Data Interpretation and Correlation nmr->data_analysis final_structure Elucidated Structure of This compound data_analysis->final_structure G Structure Confirmation Pathway ms MS Data (Molecular Weight = 186) mol_formula Confirm Molecular Formula (C₁₁H₁₀N₂O) ms->mol_formula ir IR Data (C=O stretch at ~1690 cm⁻¹) func_groups Identify Functional Groups (Ketone, Aromatic Ring) ir->func_groups h_nmr ¹H NMR Data (Aromatic, Methyl, Acetyl protons) proton_env Determine Proton Environments and Connectivity h_nmr->proton_env c_nmr ¹³C NMR Data (Aromatic, Carbonyl, Alkyl carbons) carbon_skeleton Establish Carbon Framework c_nmr->carbon_skeleton correlation Correlate 2D NMR Data (COSY, HMBC, HSQC) mol_formula->correlation func_groups->correlation proton_env->correlation carbon_skeleton->correlation structure Final Structure of This compound correlation->structure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of 3-Acetyl-2-methyl-1,6-naphthyridine

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound This compound . The document details its physicochemical properties, a proposed synthetic route, and extensive spectroscopic analysis. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Information

This compound is a substituted naphthyridine, a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.[1][2] The structural complexity and functional group arrangement, specifically the acetyl and methyl groups on the bicyclic core, make it a compound of interest for further investigation and as a scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.[3]

PropertyValueReference
CAS Number 52816-65-6[3][4]
Molecular Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.22 g/mol [3]
Melting Point 106-108 °C[3]
MDL Number MFCD00202914[3][4]
Hazard Statement Irritant[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedländer Annulation

The proposed synthesis involves the reaction of 4-aminonicotinaldehyde (or a related 4-aminopyridine-3-carbaldehyde derivative) with acetylacetone (2,4-pentanedione). The reaction is catalyzed by an acid or base and proceeds via a condensation followed by a cyclodehydration to form the 1,6-naphthyridine ring system.

G cluster_product Product R1 4-Aminonicotinaldehyde P1 This compound R1->P1 Base or Acid Catalyst (e.g., Piperidine, KOH, or HCl) Heat (Reflux) R2 Acetylacetone

Proposed Friedländer synthesis of the target compound.
Detailed Experimental Protocol (Proposed)

  • Reaction Setup : To a 100 mL round-bottom flask, add 4-aminonicotinaldehyde (1.22 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).

  • Solvent and Catalyst Addition : Add 20 mL of N,N-Dimethylformamide (DMF) to the flask. To this mixture, add a catalytic amount of piperidine (0.1 mL).[6]

  • Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 153 °C for DMF) with constant stirring.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.[6]

  • Work-up : After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections provide the expected data based on the analysis of its constituent functional groups and related structures.[7][8][9]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthyridine core and the aliphatic protons of the methyl and acetyl substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5~9.3Singlet1H
H7~8.8Doublet1H
H8~7.9Doublet1H
H4~8.3Singlet1H
-COCH₃ (Acetyl)~2.8Singlet3H
-CH₃ (at C2)~2.6Singlet3H

Note: Predicted shifts are based on data for 1,6-naphthyridine, 2-methylpyridine, and 3-acetylpyridine and may vary based on solvent and experimental conditions.[7][8]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on all eleven unique carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)~198
C2~158
C3~138
C4~135
C4a~122
C5~154
C7~140
C8~124
C8a~147
-COCH₃ (Acetyl)~26
-CH₃ (at C2)~24

Note: Predicted shifts are based on data for 1,6-naphthyridine and related substituted pyridines.[10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z ValueAssignmentDescription
186[M]⁺Molecular Ion
171[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
143[M - COCH₃]⁺Loss of the entire acetyl group (acylium radical).
43[CH₃CO]⁺Acetyl cation, often a prominent peak.

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group and within the heterocyclic system.[12]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3050-3100C-H StretchAromatic (Naphthyridine)Medium
~2920-2980C-H StretchAliphatic (-CH₃)Medium
~1690C=O StretchKetone (Acetyl group)Strong
~1580-1610C=C / C=N StretchAromatic Ring (Naphthyridine)Medium-Strong
~1360C-H BendMethyl (-CH₃)Medium

Note: The strong carbonyl (C=O) stretch is a key diagnostic peak for this molecule.[13][14][15]

Potential Biological Activity

Naphthyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of 1,6-naphthyridines have been investigated for various therapeutic applications. While specific bioactivity data for this compound is not extensively documented, related compounds have shown promise in several areas.

  • Anticancer Activity : Many naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines.[16][17]

  • Antibacterial/Antimicrobial Agents : The naphthyridine core is central to some antibiotic classes.[1]

  • Antiviral Properties : Certain derivatives have been explored for their potential to inhibit viral replication.[16]

  • Kinase Inhibition : Substituted naphthyridines have been designed as inhibitors of specific kinases, such as FGFR4, which are implicated in cancer progression.[17]

  • Cardiovascular Effects : Some 1,6-naphthyridin-2(1H)-ones have been studied as potential antihypertensive agents.[18]

G cluster_apps Potential Therapeutic Applications Core 1,6-Naphthyridine Scaffold Anticancer Anticancer Core->Anticancer Antibacterial Antibacterial Core->Antibacterial Antiviral Antiviral Core->Antiviral Kinase_Inhibition Kinase Inhibition Core->Kinase_Inhibition Cardiovascular Cardiovascular Core->Cardiovascular

Therapeutic areas for 1,6-naphthyridine derivatives.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. This guide provides a robust framework for its synthesis via a proposed Friedländer annulation and its comprehensive characterization using modern analytical techniques. The established biological relevance of the 1,6-naphthyridine scaffold suggests that this compound could serve as a valuable starting point for the design and development of novel therapeutic agents. Further biological screening is warranted to explore its full potential.

References

The Discovery of Novel 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic system has been the focus of extensive research, leading to the discovery of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery of novel 1,6-naphthyridine derivatives, with a specific focus on their development as kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways.

Core Findings: 1,6-Naphthyridine Derivatives as Potent Kinase Inhibitors

Recent research has highlighted the potential of 1,6-naphthyridine derivatives as inhibitors of key kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and mesenchymal-epithelial transition factor (c-Met).

FGFR4 Inhibition

Aberrant FGFR4 signaling is a known driver in the development of several cancers, including colorectal and hepatocellular carcinoma, making it a promising target for therapeutic intervention.[1][2] A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective FGFR4 inhibitors.[1][3] Notably, compound 19g from one such series demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[1][2] In vivo studies using a HCT116 xenograft mouse model showed that compound 19g induced significant tumor inhibition without apparent toxicity.[1] This compound was also effective in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins.[1] Another potent FGFR4 inhibitor, A34 , from a series of 1,6-naphthyridin-2(1H)-one derivatives, exhibited strong anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma (HCC) cell lines and showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[3]

c-Met Inhibition

The c-Met receptor tyrosine kinase is another critical target in oncology, with its dysregulation implicated in numerous human cancers. A novel class of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one scaffold has been identified.[5] Comprehensive structure-activity relationship (SAR) studies led to the discovery of compound 2t , which exhibited a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[5] Further optimization of a 1,6-naphthyridinone scaffold led to the discovery of compound 23a , a potent MET inhibitor with an IC50 of 7.1 nM and excellent selectivity against VEGFR-2.[4][6] This compound also demonstrated favorable pharmacokinetic properties, highlighting the potential of the 1,6-naphthyridine core for developing drug-like kinase inhibitors.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative 1,6-naphthyridine derivatives as FGFR4 and c-Met inhibitors.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
19g FGFR4-HCT116, HT29, SW620, DLD-1Potent[1][2]
A34 FGFR4PotentHep-3BExcellent[3]
2t c-Met2600BaF3-TPR-MetLow µM[5]
8 MET9.8--[4][6]
9g MET9.8--[4][6]
23a MET7.1--[4][6]

Table 1: In Vitro Biological Activity of Novel 1,6-Naphthyridine Derivatives.

CompoundBioavailability (F%)Clearance (CL) (L/h/kg)Reference
8 125.0[4][6]
9g 630.12[4][6]
23a 57.70.02[4][6]

Table 2: Pharmacokinetic Parameters of Novel 1,6-Naphthyridine Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery of novel 1,6-naphthyridine derivatives.

General Synthesis of 1,6-Naphthyridin-2(1H)-ones

A common synthetic route to 1,6-naphthyridin-2(1H)-ones involves the condensation of a preformed 4-aminopyridine derivative with a suitable three-carbon synthon.[7] For example, the reaction of a 4-aminonicotinaldehyde with a malonate derivative in the presence of a base can afford the 1,6-naphthyridin-2(1H)-one core.[7] Further functionalization at various positions of the naphthyridine ring can be achieved through standard cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to generate a library of analogs for SAR studies.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases such as FGFR4 and c-Met is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant kinase and the appropriate substrate in kinase buffer. Prepare the ATP solution.

  • Kinase Reaction: Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate. Add the diluted kinase to the wells. Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the 1,6-naphthyridine derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or Hep-3B) into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Pharmacokinetic Studies

Pharmacokinetic properties of the lead compounds are assessed in animal models (e.g., rats or mice) to evaluate their drug-like properties.

  • Compound Administration: Administer the test compound to the animals via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Collect blood samples at various time points after compound administration.

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate pharmacokinetic modeling software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by novel 1,6-naphthyridine derivatives and a typical experimental workflow for their discovery and development.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->FGFR4 Inhibits cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Phosphorylates GRB2_cMet GRB2 cMet->GRB2_cMet STAT3 STAT3 cMet->STAT3 PI3K_cMet PI3K GAB1->PI3K_cMet SOS_cMet SOS GRB2_cMet->SOS_cMet RAS_cMet RAS SOS_cMet->RAS_cMet RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet Cell_Response_cMet Cell Growth, Motility, Invasion, Angiogenesis ERK_cMet->Cell_Response_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->Cell_Response_cMet STAT3->Cell_Response_cMet Naphthyridine_cMet 1,6-Naphthyridine Derivative Naphthyridine_cMet->cMet Inhibits Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Design) Target_ID->Lead_Gen Synthesis Synthesis of 1,6-Naphthyridine Analogs Lead_Gen->Synthesis In_Vitro In Vitro Screening (Kinase & Cell-based Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt SAR->Lead_Opt Lead_Opt->Synthesis ADME_Tox ADME/Tox Profiling (In Vitro & In Silico) Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy & Pharmacokinetics Lead_Opt->In_Vivo ADME_Tox->Lead_Opt Preclinical Preclinical Development In_Vivo->Preclinical

References

Theoretical Exploration of Acetyl-Methyl-Naphthyridines: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substitution of acetyl and methyl groups on the naphthyridine core can significantly influence their electronic properties, reactivity, and ultimately, their therapeutic potential. This technical guide provides an in-depth overview of the theoretical studies of acetyl-methyl-naphthyridines, focusing on the computational methodologies used to predict their molecular properties and potential biological interactions.

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.[2] Theoretical studies on substituted naphthyridines often employ DFT calculations to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable.[2]

Table 1: Calculated Electronic Properties of a Representative Acetyl-Methyl-Naphthyridine Derivative

ParameterValue
HOMO Energy-5.212 eV
LUMO Energy-2.047 eV
HOMO-LUMO Gap (ΔE)3.165 eV

Note: The values presented are representative and are based on DFT calculations performed on a substituted piperidine ring, which shares structural similarities with the naphthyridine core. The specific values for an acetyl-methyl-naphthyridine would require dedicated calculations.[2]

Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A commonly used method for such theoretical studies is the B3LYP functional with a 6-311G(d,p) basis set.[2]

Experimental Protocol: DFT Calculation Workflow

  • Molecule Building: The 3D structure of the acetyl-methyl-naphthyridine molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP and a suitable basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution.

  • Data Analysis: The calculated data is analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

DFT_Workflow A Molecule Building B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation C->D E Data Analysis D->E

Caption: A generalized workflow for DFT calculations on small molecules.

Spectroscopic Properties

Theoretical calculations can also predict the spectroscopic properties of molecules, which can be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of compounds. The calculated maximum absorption wavelengths (λmax) can be compared with experimentally measured spectra to assess the accuracy of the computational model.[3][4]

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima for Naphthyridine Derivatives

CompoundExperimental λmax (nm)Calculated λmax (nm)
L1320284.3
L2390394.5
L3-395.6
L4-384.2

Note: These data are for novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives and serve as an example of how theoretical calculations are used to complement experimental findings.[3][4]

Potential Signaling Pathway Interactions

While specific signaling pathways for novel acetyl-methyl-naphthyridines are yet to be fully elucidated, their structural similarity to known kinase inhibitors suggests they may interfere with phosphorylation cascades. For example, some naphthyridine derivatives have been investigated as c-Met kinase inhibitors.[5] The c-Met signaling pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HGF HGF (Ligand) HGF->cMet Binds Naphthyridine Acetyl-Methyl-Naphthyridine (Inhibitor) Naphthyridine->cMet Inhibits

Caption: A potential mechanism of action for an acetyl-methyl-naphthyridine derivative as a c-Met kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

Theoretical studies are invaluable for understanding the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the acetyl and methyl substitution patterns on the naphthyridine ring and calculating their properties, researchers can build models that predict the biological activity of new derivatives. This computational pre-screening can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising candidates.[6]

Logical Relationship for SAR

SAR_Logic A Acetyl-Methyl-Naphthyridine Core B Modification of Substituent (Position, Number) A->B C DFT Calculation (Electronic & Structural Properties) B->C D Predicted Biological Activity (e.g., Kinase Inhibition) C->D E Experimental Validation D->E E->B Iterative Refinement

Caption: A logical workflow for structure-activity relationship studies of acetyl-methyl-naphthyridines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 1,6-Naphthyridine Systems

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and antiviral properties, and have been investigated as potent enzyme inhibitors.[3][4][5][6] Furthermore, their unique electronic structure gives rise to interesting photophysical properties, making them candidates for applications in nonlinear optics and as organic luminescence materials.[7][8][9]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of 1,6-naphthyridine systems. These computational methods provide deep insights into molecular geometry, reactivity, and spectroscopic behavior, thereby guiding the rational design of novel drug candidates and functional materials. This guide details the theoretical foundations, computational and experimental protocols, and key applications of these methods in the study of 1,6-naphthyridine derivatives.

Theoretical Foundation and Computational Methods

Quantum chemical calculations allow for the prediction of molecular properties by solving the Schrödinger equation. For complex molecules like 1,6-naphthyridines, approximations are necessary, and methods like DFT offer a balance of accuracy and computational efficiency.

  • Density Functional Theory (DFT): DFT is a workhorse method for investigating the electronic structure of molecules. It is highly effective for geometry optimization, determining the most stable molecular conformation, and calculating ground-state properties. The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules such as 1,6-naphthyridines, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a commonly employed and well-validated choice.[4][10]

  • Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as electronic absorption spectra (UV-Vis), TD-DFT is the standard approach. It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.[11]

  • Semi-Empirical Methods: Older methods like AM1 and PM3 are less computationally demanding but also less accurate than DFT.[12][13] They can be useful for preliminary conformational searches on very large molecules, but DFT is preferred for obtaining reliable electronic properties.

Computational and Experimental Protocols

A synergistic approach combining computational modeling and experimental validation is crucial for the comprehensive study of 1,6-naphthyridine systems.

General Computational Workflow

The process begins with building a 3D model of the molecule and proceeds through several stages of calculation and analysis. This workflow allows researchers to predict molecular properties before committing resources to synthesis and experimental testing.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Analysis & Application mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization (DFT) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc Verify Minimum e_prop 4. Electronic Property Calculation (DFT) freq_calc->e_prop s_prop 5. Spectroscopic Property Calculation (TD-DFT) e_prop->s_prop analysis 6. Data Analysis (Geometries, Energies, Spectra) s_prop->analysis docking 7. Further Applications (Molecular Docking) analysis->docking

Caption: General workflow for quantum chemical calculations on 1,6-naphthyridine systems.

Detailed Computational Protocols
  • Protocol for Geometry Optimization:

    • Input Structure: Generate an initial 3D structure of the 1,6-naphthyridine derivative using molecular modeling software (e.g., GaussView, Avogadro).

    • Method Selection: Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA). Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[4][10]

    • Optimization: Perform a geometry optimization to find the minimum energy structure on the potential energy surface.

    • Frequency Analysis: Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Protocol for Electronic and Spectroscopic Properties:

    • Input: Use the optimized geometry from the previous step.

    • Calculation: Perform a single-point energy calculation to derive electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

    • TD-DFT Calculation: For UV-Vis spectra, run a TD-DFT calculation, specifying the number of excited states to compute. The output provides excitation energies (nm) and oscillator strengths (f).

Key Experimental Protocols for Validation

Experimental data is essential to validate the accuracy of computational models.

  • Synthesis: Derivatives of 1,6-naphthyridine can be synthesized through various routes, often involving intramolecular cyclization reactions.[3][7] For example, a common method is the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[7]

  • Spectroscopic Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[14]

    • UV-Vis Spectroscopy: Experimental absorption spectra are recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) and compared with TD-DFT predictions.[12][13]

    • FTIR and Raman Spectroscopy: These techniques provide information on vibrational modes, which can be compared with the results of computational frequency analysis.[15]

  • X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides the most accurate experimental data on bond lengths, bond angles, and dihedral angles, serving as a benchmark for optimized geometries.

Data Presentation and Analysis

Quantum chemical calculations generate a wealth of quantitative data. Presenting this data in a structured format is key for comparison and interpretation. The following tables represent typical data obtained for a hypothetical substituted 1,6-naphthyridine derivative.

Table 1: Comparison of Calculated (DFT/B3LYP/6-311+G(d,p)) and Experimental (X-ray) Geometric Parameters

ParameterBond/AtomsCalculated ValueExperimental Value
Bond Length (Å) N1-C21.315 Å1.312 Å
C5-N61.370 Å1.368 Å
C7-C81.410 Å1.408 Å
Bond Angle (°) C2-N1-C9117.5°117.3°
C5-N6-C10118.0°117.9°
Dihedral Angle (°) N1-C9-C10-N60.05°0.10°

Table 2: Calculated Electronic Properties

PropertyValueSignificance
HOMO Energy -6.25 eVRelates to electron-donating ability
LUMO Energy -1.80 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.45 eVIndicates chemical reactivity and stability
Dipole Moment 2.50 DebyeMeasures molecular polarity

Table 3: Comparison of Calculated (TD-DFT) and Experimental UV-Vis Spectral Data

TransitionCalculated λmax (nm)Oscillator Strength (f)Experimental λmax (nm)
S₀ → S₁ (π→π)345 nm0.215350 nm
S₀ → S₂ (π→π)298 nm0.180302 nm

Application in Drug Development

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[5][6] Quantum chemical calculations play a vital role in this process.

The Role of Computational Chemistry in Drug Discovery

The design of new drugs is an iterative process where computational methods provide crucial guidance to synthetic chemists, helping to prioritize compounds with the highest likelihood of success.

Drug_Discovery_Cycle design 1. Computational Design (DFT, Docking, QSAR) synthesis 2. Chemical Synthesis design->synthesis testing 3. In Vitro & In Vivo Biological Testing synthesis->testing sar 4. SAR Analysis (Structure-Activity Relationship) testing->sar sar->design Iterative Optimization

Caption: The iterative cycle of drug discovery, highlighting the role of computational design.

DFT-optimized geometries are essential starting points for higher-level computational studies like molecular docking. Molecular docking predicts how a ligand (the 1,6-naphthyridine derivative) binds to the active site of a protein target. For instance, studies have used docking to understand how these compounds interact with key residues in the binding pockets of HIV-1 Reverse Transcriptase or c-Met kinase.[4][6] The calculations can reveal crucial interactions like hydrogen bonds and π–π stacking, which are vital for binding affinity.[4]

Example: Inhibition of a Kinase Signaling Pathway

Many 1,6-naphthyridine derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. An inhibitor can block the kinase's activity, thereby halting the downstream signaling cascade that promotes cell proliferation.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., c-Met, CDK8) receptor->kinase Activates downstream Downstream Substrate kinase->downstream Phosphorylates response Cellular Response (e.g., Proliferation) downstream->response inhibitor 1,6-Naphthyridine Inhibitor inhibitor->kinase Blocks Activity

Caption: Inhibition of a generic protein kinase signaling pathway by a 1,6-naphthyridine derivative.

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for investigating the properties of 1,6-naphthyridine systems. By combining DFT and TD-DFT methods with experimental validation, researchers can gain a detailed understanding of the structure-property relationships that govern the behavior of these versatile molecules. For drug development professionals, these computational tools are invaluable for accelerating the design-synthesis-test cycle, enabling the rational design of more potent and selective therapeutic agents targeting a range of diseases. The continued integration of advanced computational chemistry will undoubtedly propel further discoveries in the rich field of 1,6-naphthyridine chemistry.

References

A Comprehensive Review of Substituted Naphthyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, has garnered significant attention in medicinal chemistry due to its versatile synthesis and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive literature review of substituted naphthyridines, focusing on their synthesis, quantitative biological data, and mechanisms of action, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Synthesis of Substituted Naphthyridines

The construction of the naphthyridine core can be achieved through various synthetic methodologies. One of the most prominent and versatile methods is the Friedländer annulation, which involves the condensation of a 2-aminoazine-3-carboxaldehyde or ketone with a compound containing a reactive α-methylene group.[3] This reaction can be catalyzed by acids or bases and has been adapted for greener synthesis protocols using water as a solvent and catalysts like choline hydroxide or cerium(III) chloride heptahydrate.[3][4] Other notable synthetic strategies include the Skraup and Gould-Jacobs reactions for 1,5-naphthyridines, and various cycloaddition and cross-coupling reactions.[5]

Experimental Protocols:

Below are detailed methodologies for key synthetic transformations leading to substituted naphthyridines.

Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water [4]

This protocol outlines a green chemistry approach for the synthesis of a substituted 1,8-naphthyridine.

  • Materials: 2-Aminonicotinaldehyde, Acetone, Choline hydroxide (ChOH), Water.

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in 1 mL of water.

    • Choline hydroxide (1 mol%) is added to the reaction mixture.

    • The mixture is stirred under a nitrogen atmosphere at 50°C for 6 hours.

    • Reaction completion is monitored by thin-layer chromatography (TLC).

    • After completion, the mixture is cooled to room temperature.

    • The product is extracted with ethyl acetate.

    • The organic layer is concentrated under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,7-Difunctionalized-1,8-naphthyridines [6]

This protocol describes a method for preparing difunctionalized 1,8-naphthyridines, which can serve as versatile intermediates for further elaboration.

  • Materials: 2,7-Dimethyl-4-chloro-1,8-naphthyridine, Methanol, Potassium hydroxide (KOH).

  • Procedure for 2,7-Dimethyl-4-methoxy-1,8-naphthyridine:

    • To a methanolic solution of 2,7-dimethyl-4-chloro-1,8-naphthyridine (1.0 mmol), solid KOH (1.0 mmol) is added.

    • The mixture is stirred for 4 hours at 80°C.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and extracted with dichloromethane.

    • The organic solvent is evaporated to dryness to afford the desired product.

Biological Activities and Quantitative Data

Substituted naphthyridines exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The specific biological activity is highly dependent on the substitution pattern around the naphthyridine core.

Anticancer Activity

Numerous substituted naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II and various protein kinases.

Table 1: Cytotoxicity of Substituted Naphthyridine Derivatives against Human Cancer Cell Lines

Compound IDNaphthyridine CoreSubstituentsCancer Cell LineIC50 (µM)Reference
16 1,8-NaphthyridineC2-naphthyl, C7-CH3HeLa (Cervical)0.7[7]
HL-60 (Leukemia)0.1[7]
PC-3 (Prostate)5.1[7]
14 1,8-NaphthyridineC2-naphthyl, C5-CH3HeLa (Cervical)2.6[7]
HL-60 (Leukemia)1.5[7]
PC-3 (Prostate)2.7[7]
15 1,8-NaphthyridineC2-naphthyl, C6-CH3HeLa (Cervical)2.3[7]
HL-60 (Leukemia)0.8[7]
PC-3 (Prostate)11.4[7]
43j 1,8-Naphthyridine1-(2-thiazolyl), 6-fluoro, 7-(trans-3-amino-4-methoxypyrrolidinyl)P388 (Murine Leukemia)0.049[8]
43f 1,8-Naphthyridine1-(2-thiazolyl), 6-fluoro, 7-(3-amino-3-methylpyrrolidinyl)P388 (Murine Leukemia)0.051[8]
10c 1,8-Naphthyridine2-phenyl, 7-methyl, 3-substitutedMCF7 (Breast)1.47
8d 1,8-Naphthyridine2-phenyl, 7-methyl, 3-substitutedMCF7 (Breast)1.62
4d 1,8-Naphthyridine2-phenyl, 7-methyl, 3-substitutedMCF7 (Breast)1.68
17a 1,7-Naphthyridine2,4-disubstitutedMOLT-3 (Leukemia)9.1[9]
HeLa (Cervical)13.2[9]
HL-60 (Leukemia)8.9[9]
Antimicrobial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of a new class of antibacterial agents.[10][11] Modern substituted naphthyridines continue to show promise in combating bacterial and fungal infections, including multi-drug resistant strains.

Table 2: Antimicrobial Activity of Substituted Naphthyridine Derivatives

Compound IDNaphthyridine CoreSubstituentsMicroorganismMIC (µg/mL)Reference
ANA-12 1,8-Naphthyridine2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-3-carbonitrileMycobacterium tuberculosis H37Rv6.25[12]
ANA-7 1,8-Naphthyridine2-(4-(N-(nitro)phenylacetamido)piperazin-1-yl)-3-carbonitrileMycobacterium tuberculosis H37Rv12.5[12]
ANA-8 1,8-Naphthyridine2-(4-(N-(trifluoromethyl)phenylacetamido)piperazin-1-yl)-3-carbonitrileMycobacterium tuberculosis H37Rv12.5[12]
ANC-4 1,8-Naphthyridine2-(4-(N-(ethyl)phenylglycyl)piperazin-1-yl)-3-carbonitrileMycobacterium tuberculosis H37Rv12.5[12]
31b 1,8-Naphthyridinone7-methyl, 6-bromo, substituted with 1,2,4-triazoleBacillus subtilis (DNA gyrase IC50)1.7-13.2[13]
31f 1,8-Naphthyridinone7-methyl, 6-bromo, substituted with 1,2,4-triazoleBacillus subtilis (DNA gyrase IC50)1.7-13.2[13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted naphthyridines are often attributed to their ability to modulate specific signaling pathways crucial for cell survival and proliferation.

Inhibition of Topoisomerase II

Certain naphthyridine derivatives, such as voreloxin, act as topoisomerase II inhibitors.[14] Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Inhibition Topoisomerase_II Topoisomerase II Transient_DSB Transient Double- Strand Breaks (DSBs) Topoisomerase_II->Transient_DSB creates Stable_Complex Stabilized Topo II- DNA Cleavage Complex Topoisomerase_II->Stable_Complex DNA_Replication_Transcription DNA Replication & Transcription DNA_Supercoiling DNA Supercoiling & Tangling DNA_Replication_Transcription->DNA_Supercoiling DNA_Supercoiling->Topoisomerase_II target DNA_Relaxation Relaxed DNA Transient_DSB->DNA_Relaxation leads to DNA_Relaxation->DNA_Replication_Transcription allows Naphthyridine_Inhibitor Substituted Naphthyridine Naphthyridine_Inhibitor->Stable_Complex stabilizes Permanent_DSBs Permanent DSBs Stable_Complex->Permanent_DSBs leads to Apoptosis Apoptosis Permanent_DSBs->Apoptosis triggers

Topoisomerase II Inhibition by Naphthyridines.
Kinase Inhibition: c-Met and VEGFR-2 Signaling

A significant number of substituted naphthyridines have been developed as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. Two important targets are c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).

The c-Met signaling pathway , when activated by its ligand HGF, promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers. Naphthyridine-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.

cMet_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK activates STAT STAT Pathway cMet->STAT activates Naphthyridine_Inhibitor Substituted Naphthyridine Naphthyridine_Inhibitor->cMet inhibits (ATP-competitive) Cell_Response Cell Proliferation, Survival, Migration, Invasion PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response STAT->Cell_Response

c-Met Signaling Pathway Inhibition.

The VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. Naphthyridine derivatives that inhibit VEGFR-2 can effectively block these processes, leading to a reduction in tumor vascularization.[12]

VEGFR2_Signaling_Inhibition cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt activates RAS_MAPK RAS/MAPK VEGFR2->RAS_MAPK activates Naphthyridine_Inhibitor Substituted Naphthyridine Naphthyridine_Inhibitor->VEGFR2 inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival, Permeability) PLCg->Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition.

Conclusion and Future Perspectives

Substituted naphthyridines represent a privileged scaffold in drug discovery, with a proven track record and significant future potential. The versatility in their synthesis allows for the creation of diverse chemical libraries, which, coupled with their broad range of biological activities, makes them attractive candidates for the development of novel therapeutics. The data presented herein underscore the potent anticancer and antimicrobial properties of specific substituted naphthyridines. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitution patterns to enhance potency and selectivity, and further elucidating their mechanisms of action to identify new therapeutic targets. The continued investigation of substituted naphthyridines holds great promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

Methodological & Application

Synthetic Routes to Functionalized 1,6-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized 1,6-naphthyridines, catering to the needs of researchers in organic synthesis and drug discovery.

I. Overview of Synthetic Strategies

The construction of the 1,6-naphthyridine core can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Friedländer Annulation: A classical and versatile method for constructing the pyridine ring of the naphthyridine system.[4][5][6]

  • Multi-component Reactions (MCRs): Efficient one-pot procedures that allow for the rapid assembly of complex molecules from simple starting materials.[7][8][9]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Modern methods that enable the introduction of a wide range of functional groups onto the naphthyridine scaffold.[10]

II. Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of functionalized 1,6-naphthyridines via different methods, allowing for easy comparison of their efficiencies.

Table 1: Friedländer Annulation for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [4]

EntryStarting MaterialAcid CatalystSolventTime (h)Yield (%)
14-(Phenylamino)quinoline-3-carbonitrileCF₃SO₃HNeat0.584
24-(Phenylamino)quinoline-3-carbonitrileH₂SO₄Neat0.582
34-(Naphthalen-1-ylamino)nicotinonitrileCF₃SO₃HDCM170
44-(Thiophen-2-ylamino)nicotinonitrileCF₃SO₃HDCM198

Table 2: One-Pot, Three-Component Synthesis of Benzo[f][7][11]naphthyridine Derivatives [7]

EntryAldehydeSolventCatalystTime (h)Yield (%)
1BenzaldehydeEthanolTriethylamine856
24-ChlorobenzaldehydeAcetonitrileK₂CO₃860
34-NitrobenzaldehydeDMFPyridineRefluxModerate
42-ChlorobenzaldehydeDMF/AcOHTriethylamineRefluxModerate

Table 3: Palladium-Catalyzed Synthesis of 6,8-Disubstituted 1,7-Naphthyridines (Illustrative for Naphthyridine Functionalization) [10]

EntryCoupling Partner 1Coupling Partner 2CatalystLigandBaseYield (%)
16,8-Dichloro-1,7-naphthyridinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃85
26,8-Dichloro-1,7-naphthyridine3-Nitrophenylboronic acidPd(PPh₃)₄-Na₂CO₃78
38-Chloro-6-(3-nitrophenyl)-1,7-naphthyridineMethyl acrylatePd(OAc)₂P(o-tolyl)₃Et₃N65

III. Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Friedländer Annulation for Fused Polycyclic 1,6-Naphthyridin-4-amines[4]

This protocol describes the acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles.

Materials:

  • 4-(Arylamino)nicotinonitrile derivative (1.0 mmol)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add trifluoromethanesulfonic acid (5.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 0.5-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Protocol 2: One-Pot, Three-Component Synthesis of Benzo[f][7][11]naphthyridine Derivatives[7]

This protocol outlines the synthesis of highly functionalized benzo[f][7][11]naphthyridines from 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile.

Materials:

  • 2-Chloroquinoline-4-amine derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol

  • Triethylamine (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the 2-chloroquinoline-4-amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of triethylamine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for the time specified (e.g., 8 hours).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzo[f][7][11]naphthyridine derivative.

IV. Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of 1,6-naphthyridines.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A Pyridine Precursors D Friedländer Annulation A->D E Multi-component Reaction A->E B Carbonyl Compounds B->D B->E C Amines / Other Nucleophiles C->E F 1,6-Naphthyridine Core D->F E->F G Halogenation F->G H Cross-Coupling (e.g., Suzuki, Heck) G->H I Nucleophilic Substitution G->I J Functionalized 1,6-Naphthyridines H->J I->J

Caption: A generalized workflow for the synthesis of functionalized 1,6-naphthyridines.

Signaling Pathway: Inhibition of c-Met by a 1,6-Naphthyridine Derivative

Many functionalized 1,6-naphthyridines have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer.[12][13] The diagram below illustrates the canonical c-Met signaling pathway and its inhibition.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation Grb2 Grb2/SOS P->Grb2 PI3K PI3K P->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->P Inhibits

Caption: Inhibition of the c-Met signaling pathway by a 1,6-naphthyridine derivative.

References

Biological Evaluation of 3-Acetyl-2-methyl-1,6-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific biological data for 3-Acetyl-2-methyl-1,6-naphthyridine is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the biological activities reported for the broader class of 1,6-naphthyridine derivatives and serve as a comprehensive guide for researchers initiating the biological evaluation of this specific molecule.

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] These include potential applications as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][3] Notably, a structurally related isomer, 3-acetyl-2,7-naphthyridine, has been reported to exhibit sedative and tranquilizer activities.[4][5] Given the established biological potential of the 1,6-naphthyridine core, this compound is a compound of significant interest for further biological investigation.

These application notes provide a framework for the initial biological screening of this compound, focusing on its potential as an anticancer agent, a common therapeutic area for this class of compounds.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

The following table is a template for summarizing the quantitative data from in vitro cytotoxicity assays. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Compound IDCell LineCancer TypeIC50 (µM)
AMN-1A549Lung CarcinomaData not available
(Positive Control)A549Lung Carcinomae.g., 5.2
AMN-1MCF-7Breast AdenocarcinomaData not available
(Positive Control)MCF-7Breast Adenocarcinomae.g., 8.1
AMN-1HCT116Colorectal CarcinomaData not available
(Positive Control)HCT116Colorectal Carcinomae.g., 3.5
AMN-1PC-3Prostate CancerData not available
(Positive Control)PC-3Prostate Cancere.g., 10.4

AMN-1: this compound Positive Control: A standard-of-care chemotherapy agent (e.g., Doxorubicin)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain a range of final concentrations for treatment.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include wells with a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Hypothetical Target: MET Kinase)

Based on the activity of other 1,6-naphthyridine derivatives, this protocol describes a method to assess the inhibitory potential of this compound against a putative kinase target, such as MET kinase.[3]

Materials:

  • This compound

  • Recombinant human MET kinase

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the MET kinase, and the peptide substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway

G Hypothesized Signaling Pathway for 1,6-Naphthyridine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET) RAS RAS RTK->RAS Compound 3-Acetyl-2-methyl- 1,6-naphthyridine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

G General Workflow for In Vitro Biological Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Solubilization & Dilution Treatment Treatment with Test Compound Compound->Treatment Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Cytotoxicity/Kinase Assay Incubation->Assay Data_Acquisition Data Acquisition (e.g., Absorbance) Assay->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: A generalized workflow for the in vitro biological evaluation process.

References

Application Note: A Proposed Protocol for the Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a detailed protocol for the synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthetic strategy is based on the well-established Friedländer annulation reaction, a versatile and widely used method for the preparation of quinoline and naphthyridine derivatives.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For the synthesis of the 1,6-naphthyridine scaffold, a 4-aminopyridine derivative is typically employed as the starting material.[4][5] In this proposed protocol, 4-aminonicotinaldehyde will be reacted with acetylacetone (2,4-pentanedione) to yield the target compound, this compound. The reaction is generally catalyzed by either an acid or a base.[2]

Chemical Properties and Data
PropertyValueReference
CAS Number 52816-65-6[6][7]
Molecular Formula C₁₁H₁₀N₂O[6][7]
Molecular Weight 186.22 g/mol [6]
Melting Point 106-108 °C[6]
Appearance Not specified (likely a solid)
Purity >97% (typical for commercial samples)

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-aminonicotinaldehyde

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH) or another suitable base catalyst

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminonicotinaldehyde (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.1 equivalents). Subsequently, add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove the catalyst and any water-soluble impurities. Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by comparing its melting point to the literature value.[6]

Visualizing the Workflow and Reaction

The following diagrams illustrate the proposed synthetic workflow and the underlying chemical transformation.

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: Dissolve 4-aminonicotinaldehyde in Ethanol start->setup add_reagents Add Acetylacetone and KOH setup->add_reagents reflux Heat to Reflux (4-8h) Monitor by TLC add_reagents->reflux workup Cool and Evaporate Solvent reflux->workup extraction Dissolve in Ethyl Acetate, Wash with Water workup->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: A flowchart illustrating the proposed experimental workflow for the synthesis of this compound.

G cluster_reaction Proposed Friedländer Annulation reactant1 4-Aminonicotinaldehyde plus + reactant2 Acetylacetone product This compound arrow KOH, Ethanol Reflux plus->arrow arrow->product

References

Application Notes and Protocols: The 3-Acetyl-2-methyl-1,6-naphthyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This bicyclic system, composed of two fused pyridine rings, serves as a versatile template for the design of therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1][2][4][5] While specific data on 3-acetyl-2-methyl-1,6-naphthyridine is limited, the broader family of 1,6-naphthyridine derivatives has been extensively explored, revealing potent inhibitory activity against several key biological targets. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7] This document provides an overview of the applications of the 1,6-naphthyridine scaffold, with a focus on its utility in drug discovery, and includes generalized protocols for synthesis and biological evaluation.

Therapeutic Applications and Key Biological Targets

The versatility of the 1,6-naphthyridine scaffold allows for its application in various therapeutic areas. The primary focus of research has been in oncology, where derivatives have been developed as potent kinase inhibitors.

Oncology:

1,6-Naphthyridine derivatives have emerged as significant candidates in cancer therapy due to their ability to target protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][9][10]

  • c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.[9][10] A series of 1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[9] Further modifications led to the discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives with high selectivity for c-Met over other kinases like VEGFR-2.[10]

  • FGFR-1 Tyrosine Kinase Inhibitors: Fibroblast growth factor receptor 1 (FGFR-1) is another important target in cancer therapy, particularly in angiogenesis. 3-Aryl-1,6-naphthyridine-2,7-diamines and their urea derivatives have been shown to be potent and selective inhibitors of the FGFR-1 tyrosine kinase.[11]

  • mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth and proliferation. Benzo[h][1][8]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective mTOR inhibitors.[12][13]

  • CDK5 Inhibitors: Cyclin-dependent kinase 5 (CDK5) is implicated in the pathogenesis of various diseases, including kidney diseases and neurodegenerative disorders.[8] Substituted 1,6-naphthyridines have been described as CDK5 inhibitors for the potential treatment of kidney diseases.[8]

Other Therapeutic Areas:

Beyond oncology, the 1,6-naphthyridine scaffold has shown potential in:

  • Neurodegenerative Diseases: Due to their ability to target kinases like CDK5, these compounds are being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[8][14]

  • Antiviral and Antimicrobial Applications: The naphthyridine core is a component of some antiviral and antimicrobial agents, highlighting its potential in infectious disease research.[4][5][7]

Quantitative Data on 1,6-Naphthyridine Derivatives

The following tables summarize the biological activity of various 1,6-naphthyridine derivatives from the literature.

Table 1: c-Met Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

Compound ClassTargetIC50 (µM)Cell-based AssayReference
1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one (e.g., 2t)c-Met2.6Inhibition of TPR-Met phosphorylation and BaF3-TPR-Met cell proliferation[9]
N-substituted-3-phenyl-1,6-naphthyridinone (e.g., 4r)c-MetComparable to CabozantinibSignificant tumor growth inhibition (93%) in a U-87MG xenograft model at 45 mg/kg[10]

Table 2: FGFR-1 Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

Compound ClassTargetIC50 (nM)Cell-based AssayReference
3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivativeFGFR-131-[11]
7-Acetamide derivativeFGFR-1-Potent inhibition of HUVEC growth (IC50 4 nM), microcapillary formation (IC50 0.01 nM), and Matrigel invasion (IC50 7 nM)[11]

Table 3: mTOR Kinase Inhibitory Activity of Benzo[h][1][8]naphthyridin-2(1H)-one Derivatives

Compound (Torin1)TargetCellular EC50 (nM)SelectivityReference
1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-onemTORC12>1000-fold vs. PI3K[12][13]
mTORC210

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 1,6-naphthyridine derivatives, based on methodologies described in the literature.

General Synthesis of the 1,6-Naphthyridine Scaffold

A common method for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones involves a multi-step process starting from readily available materials.

Protocol 1: Synthesis of 1,6-Naphthyridin-2(1H)-ones

Materials:

  • Substituted pyridines (e.g., 4-aminonicotinaldehyde)

  • Active methylene compounds (e.g., phenylacetonitriles)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Solvents (e.g., methanol, ethanol, DMF)

  • Sodium hydride (NaH)

  • Isocyanates

Procedure:

  • Formation of Enaminones: React an appropriate ketone with DMF-DMA to form the corresponding enaminone.

  • Ring Closure to Pyridinone: Treat the enaminone with an active methylene compound in the presence of a base to yield a substituted 2-pyridone.

  • Formation of the Second Pyridine Ring: The substituted 2-pyridone can be further reacted with reagents like Bredereck's reagent to introduce a dimethylaminoethenyl group.

  • Cyclization: Cyclization of the intermediate with ammonium acetate leads to the formation of the 1,6-naphthyridin-2(1H)-one core.[15]

  • Derivatization: The core structure can be further modified. For example, reaction with NaH and an appropriate isocyanate can introduce a urea moiety at the 2-position.[11]

Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., c-Met, FGFR-1, mTOR)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds (1,6-naphthyridine derivatives)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUVEC, U-87MG)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

DOT Script for a Generalized Kinase Inhibitor Drug Discovery Workflow

Caption: Kinase Inhibitor Drug Discovery Workflow.

DOT Script for a Simplified c-Met Signaling Pathway

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->cMet Inhibits (ATP-competitive) Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Caption: Simplified c-Met Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Purification of 3-Acetyl-2-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of 3-Acetyl-2-methyl-1,6-naphthyridine, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. The following protocols are designed to guide researchers in obtaining high-purity material suitable for downstream applications and to provide a framework for analytical characterization.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for this class of compounds are column chromatography, high-performance liquid chromatography (HPLC), and recrystallization. For analytical characterization and purity assessment, gas chromatography-mass spectrometry (GC-MS) is a powerful tool.

A general workflow for the purification and analysis of this compound is outlined below.

Purification_Workflow A Crude Product B Assess Purity (TLC/NMR) A->B C Column Chromatography (Bulk Purification) B->C Complex Mixture D Recrystallization (High Purity) B->D High Yield of Target E Preparative HPLC (High Purity / Small Scale) B->E Difficult Separation F Pure Compound C->F D->F E->F G Purity & Identity Confirmation (HPLC, GC-MS, NMR) F->G

Figure 1: General purification and analysis workflow for this compound.

Experimental Protocols

Preparative Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of the crude product.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl acetate, Chloroform (analytical grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the dissolved sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for 1,6-naphthyridine derivatives is a mixture of hexane and ethyl acetate or chloroform and ethyl acetate.[1] The polarity can be gradually increased to facilitate the elution of the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Illustrative Data:

ParameterValue
Stationary PhaseSilica Gel (100-200 mesh)
Mobile Phase Gradient20% to 50% Ethyl Acetate in Hexane
Typical Yield75-85%
Purity (by HPLC)>95%
High-Performance Liquid Chromatography (HPLC)

This method is suitable for both analytical purity assessment and small-scale preparative purification.

Instrumentation and Conditions:

ParameterAnalytical HPLCPreparative HPLC
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min20% to 80% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for analytical runs or higher for preparative runs. Filter the solution through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Chromatography: Run the HPLC method according to the parameters in the table above.

  • Fraction Collection (Preparative): Collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound.

Instrumentation and Conditions:

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-400 amu

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters outlined above.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (186.22 g/mol ) and a characteristic fragmentation pattern.

Data Presentation

Table 1: Summary of Illustrative Purification and Analytical Data

MethodStationary Phase/ColumnMobile Phase/SolventExpected PurityExpected Yield/RecoveryKey Analytical Parameter
Column Chromatography Silica Gel (100-200 mesh)20-50% Ethyl Acetate in Hexane>95%75-85%TLC Rf value
Preparative HPLC C18 Reverse-PhaseAcetonitrile/Water with 0.1% TFA>99%60-70%Retention Time
Recrystallization N/AEthanol/Water>98%Dependent on crude purityMelting Point: 106-108°C[2]
Analytical HPLC C18 Reverse-PhaseAcetonitrile/Water with 0.1% TFAN/AN/APeak Area Purity (%)
GC-MS DB-5MSHeliumN/AN/AMass Spectrum (m/z)

Logical Relationships in Method Selection

The selection of an appropriate purification and analysis strategy is crucial for achieving the desired outcome. The following diagram illustrates the decision-making process based on experimental goals.

Method_Selection A Starting Point: Crude this compound B Goal: Bulk Purification (>1g) A->B C Goal: High Purity (<1g) A->C D Goal: Purity Assessment & ID A->D E Column Chromatography B->E F Preparative HPLC C->F G Recrystallization C->G H Analytical HPLC D->H I GC-MS D->I J NMR Spectroscopy D->J E->G Further Polishing

References

Application Notes and Protocols for High-Throughput Screening of 1,6-Naphthyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and considerations for conducting high-throughput screening (HTS) of 1,6-naphthyridine libraries, a chemical scaffold of significant interest in modern drug discovery. The protocols detailed below are designed to facilitate the identification of novel kinase inhibitors targeting key players in cancer and neurological disorders, including Fibroblast Growth Factor Receptor 4 (FGFR4), MET proto-oncogene (c-Met), and Cyclin-Dependent Kinase 5 (CDK5).

Introduction to 1,6-Naphthyridines

The 1,6-naphthyridine core is a privileged heterocyclic scaffold that has demonstrated a wide range of biological activities. Its rigid, planar structure and the presence of nitrogen atoms provide opportunities for diverse chemical modifications, making it an attractive starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, and 1,6-naphthyridine derivatives have emerged as promising candidates for targeted therapies.

Target Rationale

This document focuses on the screening of 1,6-naphthyridine libraries against three critical kinase targets:

  • FGFR4: A receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma and colorectal cancer.[1][2][3][4][5] Its signaling pathway plays a role in cell proliferation, survival, and migration.

  • c-Met: Another receptor tyrosine kinase that, when aberrantly activated, drives the growth, invasion, and metastasis of various tumors.[2][6][7][8]

  • CDK5: A proline-directed serine/threonine kinase, which, unlike other CDKs, is not directly involved in cell cycle regulation but plays a crucial role in neuronal development and function. Its dysregulation is linked to neurodegenerative diseases and has also been implicated in cancer.[3][7]

Data Presentation

The following tables provide an illustrative summary of the types of quantitative data generated from a high-throughput screening campaign of a 1,6-naphthyridine library.

Disclaimer: The data presented in these tables are representative examples and do not reflect the results of a single, comprehensive screening campaign, as such consolidated data is not publicly available. The individual compound data points are sourced from various publications.

Table 1: Illustrative HTS Results for 1,6-Naphthyridine Library against Kinase Targets

ParameterFGFR4 Screenc-Met ScreenCDK5 Screen
Library Size 10,00010,00010,000
Screening Concentration 10 µM10 µM10 µM
Hit Criteria >50% Inhibition>50% Inhibition>50% Inhibition
Number of Initial Hits 150120180
Hit Rate 1.5%1.2%1.8%
Confirmed Hits 806595
Confirmation Rate 53.3%54.2%52.8%

Table 2: Potency of Exemplar 1,6-Naphthyridine Hits

Compound IDTargetAssay TypeIC50 (nM)Reference
19g FGFR4Biochemical15.6[1]
A34 FGFR4Biochemical2.8[5]
2t c-MetBiochemical2600[2]
23a c-MetBiochemical7.1[7]
Example Compound 1 CDK5Biochemical<10 (Category A)[3][7]
Example Compound 2 CDK5Biochemical10-100 (Category B)[3][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Biochemical Kinase Assays

1. AlphaScreen Kinase Assay (for FGFR4 and c-Met)

This assay is a bead-based, non-radioactive, homogeneous proximity assay that measures the phosphorylation of a biotinylated substrate peptide by the kinase.

  • Materials:

    • Recombinant human FGFR4 or c-Met kinase

    • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Phospho-tyrosine specific antibody (e.g., P-Tyr-100) conjugated to Acceptor beads (PerkinElmer)

    • 384-well white opaque microplates

    • Plate reader capable of AlphaScreen detection

  • Protocol:

    • Prepare serial dilutions of the 1,6-naphthyridine compounds in DMSO.

    • Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 5 µL of a 2x kinase/substrate solution containing the kinase (e.g., 2 nM final concentration) and the biotinylated substrate peptide (e.g., 50 nM final concentration) in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Km concentration for the specific kinase) in kinase assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 5 µL of a stop/detection solution containing EDTA to chelate Mg²⁺ and the AlphaScreen Donor and Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

2. Fluorescence Polarization (FP) Kinase Assay (for CDK5)

This competitive assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a test compound.

  • Materials:

    • Recombinant human CDK5/p25 complex

    • Fluorescently labeled tracer (a small molecule that binds to the ATP pocket)

    • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • 384-well black, low-volume microplates

    • Plate reader with fluorescence polarization capabilities

  • Protocol:

    • Prepare serial dilutions of the 1,6-naphthyridine compounds in DMSO.

    • Dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • Add 10 µL of a solution containing the CDK5/p25 complex and the fluorescent tracer in FP assay buffer. The concentrations of the kinase and tracer should be optimized to give a stable and robust FP signal.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the tracer by the test compound.

Cell-Based Assays

1. Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., Huh-7 for FGFR4/c-Met, SH-SY5Y for CDK5)

    • Complete cell culture medium

    • 384-well clear-bottom, white-walled microplates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay

    • Luminometer plate reader

  • Protocol:

    • Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of the 1,6-naphthyridine compounds in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. A decrease in signal indicates a reduction in cell viability.

2. Caspase-3/7 Apoptosis Assay

This assay measures the induction of apoptosis by the test compounds through the detection of caspase-3 and -7 activity.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • 384-well clear-bottom, white-walled microplates

    • Caspase-Glo® 3/7 Assay (Promega) or similar

    • Luminometer plate reader

  • Protocol:

    • Follow steps 1-5 of the Cell Viability/Cytotoxicity Assay protocol.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader. An increase in signal indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

Visualizations

Signaling Pathways

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Cell_Response Cell Proliferation, Survival, Migration PLCg->Cell_Response SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR4 Signaling Pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 Activates GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Growth, Invasion, Metastasis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT3->Cell_Response

Caption: Overview of the c-Met Signaling Pathway.

CDK5_Signaling_Pathway cluster_downstream Downstream Targets p35 p35 Active_CDK5 Active CDK5 Complex p35->Active_CDK5 p25 p25 p35->p25 Cleavage by Calpain p39 p39 p39->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Aberrant_CDK5 Aberrantly Active CDK5 Complex CDK5->Aberrant_CDK5 Tau Tau Active_CDK5->Tau Phosphorylates MEF2 MEF2 Active_CDK5->MEF2 Phosphorylates DARPP32 DARPP32 Active_CDK5->DARPP32 Phosphorylates Calpain Calpain Calpain->p25 p25->Aberrant_CDK5 Aberrant_CDK5->Tau Hyperphosphorylates Neuronal_Plasticity Neuronal Plasticity, Synaptic Function Tau->Neuronal_Plasticity Neurodegeneration Neurodegeneration Tau->Neurodegeneration MEF2->Neuronal_Plasticity DARPP32->Neuronal_Plasticity

Caption: CDK5 Activation and Key Downstream Targets.

Experimental Workflows

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Triage Library 1,6-Naphthyridine Library Primary_Assay Single Concentration Biochemical Assay (e.g., AlphaScreen) Library->Primary_Assay Hit_Identification Identify Initial Hits (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Viability/Apoptosis) Orthogonal_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: General High-Throughput Screening Workflow.

Cell_Based_Assay_Workflow cluster_readout Readout Seed_Cells Seed Cells in 384-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add 1,6-Naphthyridine Compounds Incubate_24h->Add_Compounds Incubate_72h Incubate 72h Add_Compounds->Incubate_72h Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate_72h->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Incubate_72h->Apoptosis Data_Analysis Data Analysis (IC50 Calculation) Viability->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for Cell-Based Screening Assays.

References

Application Notes and Protocols for the Derivatization of 3-Acetyl-2-methyl-1,6-naphthyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The derivatization of this core structure is a key strategy in the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the chemical modification of 3-Acetyl-2-methyl-1,6-naphthyridine and the subsequent biological screening of the resulting derivatives. The acetyl group at the 3-position offers a versatile handle for introducing chemical diversity, making it an excellent starting point for generating a library of compounds for biological evaluation.

While specific data on the derivatization of this compound is not extensively available, the following protocols are based on established synthetic methodologies for similar heterocyclic ketones and the biological evaluation techniques commonly applied to naphthyridine derivatives.

I. Derivatization Strategies for this compound

The primary sites for derivatization on the parent compound are the acetyl group, the methyl group, and the naphthyridine ring itself. The most facile and versatile modifications can be achieved through reactions involving the acetyl group.

1.1. Condensation Reactions of the Acetyl Group

The acetyl moiety can readily undergo condensation reactions with various amines and hydrazines to form Schiff bases, hydrazones, and other related derivatives. These reactions are typically straightforward and can be performed under mild conditions.

1.1.1. Protocol: Synthesis of Hydrazone Derivatives

This protocol describes the synthesis of a hydrazone derivative by reacting this compound with a substituted hydrazine.

  • Materials: this compound, substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in ethanol (20 mL).

    • Add the substituted hydrazine hydrochloride (1.1 mmol) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using an appropriate solvent system such as ethyl acetate/hexane).

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

1.2. Chalcone Synthesis via Claisen-Schmidt Condensation

The acetyl group can react with various aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones (chalcones). Chalcones are known to possess a wide range of biological activities.

1.2.1. Protocol: Synthesis of Chalcone Derivatives

  • Materials: this compound, substituted aromatic aldehyde, ethanol, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Procedure:

    • Dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.1 mmol) in ethanol (15 mL).

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of NaOH or KOH (e.g., 10% w/v) dropwise with constant stirring.

    • Continue stirring at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

    • Characterize the product using appropriate analytical techniques.

II. Biological Screening Protocols

Naphthyridine derivatives have shown promise in several therapeutic areas, particularly as anticancer and antimicrobial agents. The following are standard protocols for preliminary biological screening.

2.1. Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Materials: Human cancer cell line (e.g., HCT116, A549), Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized naphthyridine derivatives, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., acidic isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[3]

    • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to various concentrations in the culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO only).[3]

    • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.[3]

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

2.2. Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a particular bacterium.

  • Materials: Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, synthesized naphthyridine derivatives, DMSO, bacterial inoculum.

  • Procedure:

    • Preparation: Prepare a two-fold serial dilution of the naphthyridine derivatives in MHB in the wells of a 96-well plate.[3]

    • Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (bacteria with no compound) and negative (broth only) controls.[3]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

    • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

2.3. Kinase Inhibition Assay

Many naphthyridine derivatives act as kinase inhibitors.[1][4] In vitro kinase inhibition assays are essential for determining their potency and selectivity.

  • Materials: Recombinant kinase (e.g., FGFR4, MET), kinase substrate, ATP, assay buffer, synthesized naphthyridine derivatives, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified period at room temperature or 30°C.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

    • Measure the luminescence or fluorescence signal.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

III. Quantitative Data of Representative 1,6-Naphthyridine Derivatives

The following tables summarize the biological activity of various 1,6-naphthyridine derivatives from the literature to provide a reference for expected potency.

Table 1: Kinase Inhibitory Activity of 1,6-Naphthyridinone Derivatives [1][5]

CompoundTarget KinaseIC₅₀ (nM)
8 MET9.8
9g MET9.8
23a MET7.1
44 VEGFR268
44 c-Met9.8

Table 2: Anticancer Activity of Benzo[b][1][6]naphthyridine Derivatives [7]

CompoundCell LineActivity
Derivative AVarious Cancer CellsAntiproliferative
Derivative BVarious Cancer CellsCytotoxic

Table 3: MAO-B Inhibitory Activity of Tetrahydrobenzo[b][1][6]naphthyridine Derivatives [7]

CompoundTargetIC₅₀ (µM)
5g MAO-B1.35

IV. Visualizations

Diagram 1: General Workflow for Derivatization and Screening

G A This compound B Derivatization Reactions (e.g., Condensation, Chalcone Synthesis) A->B C Library of Derivatives B->C D Biological Screening C->D E Anticancer Assays (MTT, etc.) D->E F Antimicrobial Assays (MIC Determination) D->F G Kinase Inhibition Assays D->G H Data Analysis (IC50, MIC determination) E->H F->H G->H I Lead Compound Identification H->I

Caption: Workflow for derivatization and biological screening.

Diagram 2: Kinase Inhibition Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., MET, FGFR4) GF->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Inhibitor 1,6-Naphthyridine Derivative Inhibitor->RTK Inhibits ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Generalized kinase inhibition pathway.

Diagram 3: MTT Assay Experimental Workflow

G A Seed Cancer Cells in 96-well Plate B Add Naphthyridine Derivatives (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for In Vitro Evaluation of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of substituted naphthyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology.

Introduction to Substituted Naphthyridines

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in the ring system. The core scaffold can be substituted at various positions, leading to a diverse range of chemical structures with a wide array of biological activities.[1][2] Substituted naphthyridines have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] In cancer research, they have shown promise as inhibitors of various key cellular targets, including topoisomerases and protein kinases, which are often dysregulated in cancer cells.[3][4][5][6][7][8]

Application Note 1: Cytotoxicity Assessment of Substituted Naphthyridines in Cancer Cell Lines

A primary step in the evaluation of novel substituted naphthyridines is to assess their cytotoxic effects against a panel of human cancer cell lines. This helps to determine the potency of the compounds and their potential as anticancer agents.[2] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Quantitative Data Summary: Cytotoxicity of Substituted Naphthyridines

The following table summarizes the cytotoxic activity of various substituted naphthyridine derivatives against different cancer cell lines, as reported in the literature.

Compound/Derivative ClassCell LineIC50 (µM)Reference
2-phenyl-7-methyl-1,8-naphthyridine derivatives (e.g., 10c, 8d, 4d)MCF7 (Breast)1.47 - 3.19[9]
Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)MIAPaCa (Pancreatic)0.41[10]
Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)K-562 (Leukemia)0.77[10]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian)0.41[10]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW620 (Colon)1.4[10]
2-thienyl-1,8-naphthyridin-4-ones (Compounds 31-33, 40)VariousMicromolar to submicromolar range[5]
1,8-naphthyridine derivative (Compound 16)HeLa (Cervical)0.7[1]
1,8-naphthyridine derivative (Compound 16)HL-60 (Leukemia)0.1[1]
1,8-naphthyridine derivative (Compound 16)PC-3 (Prostate)5.1[1]
1,8-naphthyridine derivatives (Compounds 5g and 5p)HepG-2 (Liver), MCF-7 (Breast), A-549 (Lung)High antiproliferative activity[7]
1,6-naphthyridine-2-one derivative (19g)HCT116 (Colon)Significant tumor inhibition in xenograft model[4]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of substituted naphthyridines on cancer cells.[2][11][12][13][14]

Objective: To determine the IC50 value of a test compound, which is the concentration that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)[9][11]

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • MTT solution (5 mg/mL in PBS)[12][13]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[2][11][12]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the substituted naphthyridine in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.[11]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.[12]

    • Incubate the plate for 48-72 hours.[11][12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[11][12][13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11][12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm or 570 nm using a microplate reader.[11][12][13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[2][12]

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (5,000-10,000 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Add MTT Solution D->E F 2-4h Incubation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: General workflow for an MTT-based cell viability assay.

Application Note 2: In Vitro Kinase Inhibition Assays

Several substituted naphthyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer.[4][8]

Quantitative Data Summary: Kinase Inhibitory Activity
Compound/Derivative ClassKinase TargetIC50Reference
1,6-Naphthyridine-2-one derivatives (e.g., 19g)FGFR4Potent and selective inhibition[4]
1,6-Naphthyridine derivatives (e.g., 26b, 26c)c-MetGood enzymatic and cytotoxic activities[8]
Substituted 1,6-NaphthyridinesCDK5A: <10 nM, B: 10-100 nM, C: >100 nM - ≤ 1 µM[15][16]
2,8-disubstituted-1,5-naphthyridinesALK5IC50 determination[17]
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against a specific kinase.[18]

Objective: To measure the IC50 of test compounds against a target kinase activity.

Materials:

  • Purified recombinant kinase (e.g., c-Met, FGFR4, ALK5)[4][8][17]

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (substituted naphthyridines) dissolved in DMSO

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%).

  • Kinase Reaction:

    • In a white, opaque-walled multi-well plate, add the kinase assay buffer, the diluted test compound (or DMSO for control), the purified kinase, and the specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light output is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Kinase, Substrate, and Test Compound B Initiate with ATP A->B C Incubate B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate F->G H Measure Luminescence G->H I Data Analysis (Calculate IC50) H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Application Note 3: Topoisomerase Inhibition Assays

Substituted naphthyridines have also been identified as inhibitors of topoisomerases, enzymes that are essential for DNA replication and transcription.[3][6][7][19][20]

Quantitative Data Summary: Topoisomerase Inhibitory Activity
Compound/Derivative ClassTargetActivityReference
Phenyl- and indeno-1,5-naphthyridine derivativesTopoisomerase IInhibitory effect[3]
1,8-naphthyridine derivatives (e.g., 5p)Topoisomerase IIPotent inhibitory effect[6][7]
5-(2-aminoethyl)dibenzo[c,h][3][9]naphthyridin-6-onesTopoisomerase IPotent targeting activity[19]
Quinolone and naphthyridine derivatives (e.g., 26)Topoisomerase ISignificant inhibitory effect[20]
Experimental Protocol: DNA Relaxation Assay for Topoisomerase I Inhibition

Objective: To assess the ability of substituted naphthyridines to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

  • Test compounds (substituted naphthyridines)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol)

  • Agarose gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • Include a positive control (no compound) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add human Topoisomerase I to each tube (except the negative control) to initiate the reaction.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV light.

    • In the presence of an effective inhibitor, the conversion of supercoiled DNA to relaxed DNA will be reduced. The amount of remaining supercoiled DNA is indicative of the inhibitory activity.

Topoisomerase I Inhibition Mechanism

TopoI_Inhibition cluster_0 Normal Function cluster_1 Inhibition A Supercoiled DNA C Relaxed DNA A->C relaxes B Topoisomerase I B->A D Supercoiled DNA H Supercoiled DNA (remains) D->H E Topoisomerase I E->D F Substituted Naphthyridine F->E inhibits G Inhibited Complex

Caption: Mechanism of Topoisomerase I inhibition by substituted naphthyridines.

These application notes and protocols provide a foundational framework for the in vitro evaluation of novel substituted naphthyridine derivatives. Researchers should optimize these protocols based on their specific compounds and experimental goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, which is commonly achieved via a Friedländer-type condensation reaction.

Q1: My reaction yield is consistently low (below 40%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Purity of Starting Materials: Ensure the purity of your reactants, particularly the 4-aminopyridine precursor (e.g., 4-aminonicotinaldehyde) and acetylacetone. Impurities can introduce side reactions that consume starting materials and complicate purification.[1]

  • Catalyst Choice and Activity: The choice of catalyst is critical. The Friedländer condensation can be catalyzed by acids or bases.[2]

    • Base Catalysis: Piperidine in a solvent like DMF has been shown to produce excellent yields (86-93%) for analogous systems and is a strong starting point.[2]

    • Acid Catalysis: While effective, acids can sometimes be less stable for the aminocarbonyl reactant.[2]

    • Green Catalysts: For improved sustainability and potentially high yields (>90%), consider using a catalyst like choline hydroxide in an aqueous medium.[3][4]

  • Reaction Temperature: The optimal temperature can vary significantly. While some protocols require refluxing at high temperatures[2], others may proceed efficiently at room temperature with a highly active catalyst.[1] Experiment with a temperature gradient to find the sweet spot for your specific setup.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, the reaction may not have reached completion. Consider extending the reaction time.[1]

Q2: I am observing significant side product formation. How can I increase the selectivity for the desired product?

A2: Side product formation often arises from suboptimal reaction conditions or reactant degradation.

  • Control Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of degradation products or undesired side reactions.

  • Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of sensitive amino-pyridine starting materials, which can be a source of impurities.

  • Reagent Addition: Try adding the active methylene compound (acetylacetone) slowly to the solution of the aminopyridine and catalyst. This can sometimes help control the reaction rate and prevent polymerization or side reactions.

Q3: The work-up and purification of my final product are proving difficult. What are some effective strategies?

A3: Purification challenges often involve removing the catalyst and unreacted starting materials.

  • Catalyst Removal:

    • Basic Catalysts (e.g., Piperidine): Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic catalyst into the aqueous layer.

    • Acidic Catalysts: Use a dilute base wash (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst.

  • Crystallization: The target compound, this compound, is a solid.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for achieving high purity.

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable alternative. Use a solvent system with increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) to separate the product from impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound? The most direct and common method is the Friedländer annulation, which involves the condensation of a 4-aminopyridine derivative containing a carbonyl group at the 3-position (like 4-aminonicotinaldehyde) with acetylacetone.

What are the key starting materials for this synthesis? The primary starting materials are:

  • A 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a related precursor.

  • An active methylene compound , which for this specific target is acetylacetone (also known as 2,4-pentanedione).

Can I use a different active methylene compound? Yes, but it will result in a different substituent at the 3-position. For example, using ethyl acetoacetate would yield an ester group instead of the acetyl group. Using an unsymmetrical ketone could lead to a mixture of regioisomers, complicating the synthesis.[1]

Is it possible to perform this synthesis under "green" or solvent-free conditions? Yes, recent studies on analogous naphthyridine syntheses have shown excellent yields using water as a solvent with a biocompatible catalyst.[3][4] Solvent-free grinding conditions have also been reported as a viable green chemistry approach.[1]

Data on Reaction Conditions

The yield of naphthyridine synthesis is highly dependent on the chosen conditions. The following table summarizes results from analogous Friedländer reactions to guide optimization.

CatalystSolventTemperatureTime (h)Yield (%)Reference Analogue
HCl (catalytic)DMFReflux4–555–59Benzo[h][3][6]naphthyridine
ZnCl₂ (1 eq)DMFReflux1.5–358–66Benzo[h][3][6]naphthyridine
Piperidine (cat.)DMFReflux2–386–93 Benzo[h][3][6]naphthyridine
LiOH·H₂OAqueousN/AN/A691,8-Naphthyridine
Choline HydroxideWater80 °C1>90 1,8-Naphthyridine

Table based on data for structurally similar naphthyridine syntheses.[2][4]

Key Experimental Protocol

This protocol is adapted from a high-yield piperidine-catalyzed method for a similar naphthyridine synthesis.[2]

Materials:

  • 4-Aminonicotinaldehyde (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Piperidine (0.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminonicotinaldehyde and DMF.

  • Add acetylacetone followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-3 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.

Visual Guides

reaction_pathway cluster_reactants Reactants cluster_product Product 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde This compound This compound 4-Aminonicotinaldehyde->this compound Acetylacetone Acetylacetone Acetylacetone->this compound  +   Piperidine, DMF Reflux

Caption: General reaction scheme for the synthesis.

workflow A Combine Reactants & Catalyst in DMF B Heat Mixture to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Aqueous Work-up & Extraction D->E F Dry & Concentrate Organic Phase E->F G Purify Crude Product (Recrystallization or Chromatography) F->G H Characterize Final Product G->H

Caption: A typical experimental workflow for the synthesis.

troubleshooting_tree A Problem: Low Yield B Check Purity of Starting Materials A->B Impure? C Optimize Reaction Conditions A->C Conditions Suboptimal? D Verify Reaction Completion A->D Incomplete? H Purify via Recrystallization or Column Chromatography B->H Yes E Change Catalyst (e.g., Piperidine) C->E F Adjust Temperature C->F G Extend Reaction Time D->G Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Polysubstituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted 1,6-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the 1,6-naphthyridine core?

A1: Several methods are employed for the synthesis of the 1,6-naphthyridine scaffold. Classical methods include the Skraup reaction, which involves heating an aminopyridine with a glycerol derivative in the presence of an oxidizing agent and sulfuric acid.[1] However, this reaction can be aggressive and result in modest yields.[1] A more common and versatile approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive methylene group.[2][3] More contemporary methods focus on metal-catalyzed cross-coupling reactions to build and functionalize the ring system, as well as one-pot multicomponent reactions for increased efficiency.[4][5][6][7]

Q2: I am struggling with low yields in my Friedländer synthesis of a 1,6-naphthyridine derivative. What are the likely causes and how can I optimize the reaction?

A2: Low yields in Friedländer synthesis are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of catalyst, solvent, and reaction temperature, as well as the purity of starting materials and reaction time.[2] For instance, certain catalysts can significantly enhance yield and regioselectivity.

Q3: How can I introduce substituents at specific positions on the 1,6-naphthyridine ring?

A3: Introducing substituents onto the 1,6-naphthyridine core can be achieved through various strategies. One common method is the use of pre-functionalized starting materials in reactions like the Friedländer synthesis. For direct functionalization of a pre-formed naphthyridine ring, metal-catalyzed cross-coupling reactions are particularly effective. Cobalt-catalyzed cross-couplings, for example, have been successfully used to introduce alkyl and aryl groups onto halogenated 1,6-naphthyridines.[4][5][6]

Q4: I am observing the formation of multiple products, suggesting poor regioselectivity in my reaction. How can this be controlled?

A4: Poor regioselectivity is a known issue, especially when using unsymmetrical ketones in the Friedländer annulation.[2] The choice of catalyst is crucial in directing the reaction towards a specific regioisomer. For example, the use of a bicyclic amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine, a principle that can be extended to other naphthyridine isomers.[2][8]

Q5: What are some of the challenges associated with the purification of polysubstituted 1,6-naphthyridines?

A5: A significant challenge in the purification of polysubstituted 1,6-naphthyridines is the separation of regioisomers and other closely related impurities.[9] These compounds often have very similar polarities, making their separation by standard column chromatography difficult. Extensive method development in High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is often necessary.[9]

Troubleshooting Guides

Guide 1: Low Yield in Friedländer Annulation

This guide provides a systematic approach to troubleshooting low yields in the Friedländer synthesis of 1,6-naphthyridines.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify_materials Purify Starting Materials check_purity->purify_materials Impurities Detected adjust_catalyst Adjust Catalyst optimize_conditions->adjust_catalyst Sub-optimal Catalyst adjust_solvent Change Solvent optimize_conditions->adjust_solvent Sub-optimal Solvent adjust_temp Modify Temperature optimize_conditions->adjust_temp Sub-optimal Temperature check_workup Investigate Work-up & Purification Loss modify_workup Modify Work-up or Purification Protocol check_workup->modify_workup Product Loss Identified success Improved Yield check_workup->success No Significant Loss purify_materials->optimize_conditions adjust_catalyst->check_workup adjust_solvent->check_workup adjust_temp->check_workup modify_workup->success

Caption: Troubleshooting workflow for low yields in 1,6-naphthyridine synthesis.

Data Presentation: Catalyst and Solvent Effects in Friedländer Synthesis

The following table summarizes the impact of different catalysts and solvents on the yield of a model Friedländer reaction.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Choline hydroxideH₂O50694
LiOHH₂O501265
NaOHH₂O501252
KOHH₂O501271
CeCl₃·7H₂ONone (Grinding)Room Temp0.0894

Data adapted from greener synthesis approaches for 1,8-naphthyridines, applicable to 1,6-naphthyridine synthesis with appropriate starting materials.[10]

Guide 2: Functionalization via Cobalt-Catalyzed Cross-Coupling

This guide outlines the general workflow for the functionalization of halo-1,6-naphthyridines using cobalt-catalyzed cross-coupling reactions.[4][5][6]

Cross_Coupling_Workflow start Start: Halo-1,6-naphthyridine prepare_reagent Prepare Organometallic Reagent (e.g., Grignard or Organozinc) start->prepare_reagent setup_reaction Set up Reaction under Inert Atmosphere prepare_reagent->setup_reaction add_reagents Add Halo-1,6-naphthyridine, CoCl₂ catalyst, and any necessary ligands/additives setup_reaction->add_reagents add_organometallic Slowly Add Organometallic Reagent at appropriate temperature add_reagents->add_organometallic monitor_reaction Monitor Reaction Progress (TLC, GC-MS, LC-MS) add_organometallic->monitor_reaction workup Aqueous Work-up monitor_reaction->workup purification Purification (Column Chromatography, etc.) workup->purification product Polysubstituted 1,6-Naphthyridine purification->product

Caption: General workflow for cobalt-catalyzed cross-coupling on 1,6-naphthyridines.

Data Presentation: Cobalt-Catalyzed Arylation of a Halogenated 1,6-Naphthyridine

EntryArylzinc ChlorideProductYield (%)
14-MeOC₆H₄ZnCl1,6-Naphthyridine-X-(4-methoxyphenyl)83
24-CF₃C₆H₄ZnCl1,6-Naphthyridine-X-(4-trifluoromethylphenyl)74
32-(TIPS-O)C₆H₄ZnCl1,6-Naphthyridine-X-(2-triisopropylsilyloxyphenyl)61

Yields are for illustrative purposes based on cobalt-catalyzed arylations of related naphthyridines.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation

This protocol provides a general methodology for the synthesis of a substituted 1,6-naphthyridine.

Materials:

  • 4-Amino-3-formylpyridine (or other suitable 4-aminopyridine derivative)

  • Active methylene compound (e.g., ketone, ester, nitrile)

  • Catalyst (e.g., choline hydroxide, CeCl₃·7H₂O)

  • Solvent (e.g., water, ethanol, or solvent-free)

Procedure:

  • To a stirred solution or suspension of the 4-aminopyridine derivative (1.0 mmol) in the chosen solvent (if any), add the active methylene compound (1.2-1.5 mmol).

  • Add the catalyst (e.g., 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter, wash with a suitable solvent, and dry.

  • If the product is soluble, perform an appropriate aqueous work-up, extract with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Cobalt-Catalyzed Cross-Coupling

This protocol outlines a general method for the functionalization of a halo-1,6-naphthyridine.

Materials:

  • Halo-1,6-naphthyridine (e.g., 5-chloro-1,6-naphthyridine)

  • Organometallic reagent (e.g., arylmagnesium bromide or arylzinc chloride)

  • Anhydrous CoCl₂

  • Anhydrous THF

  • Additives/ligands if required (e.g., LiCl, sodium formate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-1,6-naphthyridine (1.0 mmol) and anhydrous CoCl₂ (5 mol%).

  • Add anhydrous THF as the solvent.

  • If using an organozinc reagent, additives like LiCl may be necessary.

  • Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).

  • Slowly add the organometallic reagent (1.1-1.5 mmol) to the stirred reaction mixture.

  • Allow the reaction to stir at the appropriate temperature for the necessary time, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

References

Technical Support Center: Purification of Acetyl-Methyl-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of acetyl-methyl-naphthyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers I might encounter with acetyl-methyl-naphthyridine?

A1: You are most likely dealing with positional (constitutional) isomers. Depending on the synthesis route, the acetyl and methyl groups can be attached at various positions on the naphthyridine core, leading to a mixture of isomers with the same molecular weight but different physical and chemical properties.

Q2: Why is the separation of these isomers so challenging?

A2: Positional isomers of heterocyclic compounds like acetyl-methyl-naphthyridine often have very similar polarities and solubility profiles. This makes them difficult to separate using standard purification techniques like column chromatography or crystallization, as they tend to co-elute or co-crystallize.

Q3: What is the first step I should take to develop a purification method?

A3: The first step is to assess the isomeric ratio and the purity of your crude sample. Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components and to screen for suitable solvent systems for column chromatography.

Q4: Can I use recrystallization to purify my acetyl-methyl-naphthyridine isomers?

A4: Recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent.[1] However, due to their structural similarity, finding a solvent that selectively crystallizes one isomer while leaving the others in solution can be challenging. It often requires screening a wide range of solvents and solvent mixtures.

Q5: Which chromatographic technique is most effective for separating these isomers?

A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often the most effective technique for separating challenging positional isomers.[2][3] It offers higher resolution compared to standard column chromatography. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for separating closely related achiral compounds.

Troubleshooting Guides

Issue 1: Poor or No Separation on TLC

Problem: My spots are not separating on the TLC plate; they appear as one elongated spot or multiple overlapping spots.

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is either too high or too low.
- If Rf is too high (spots run with the solvent front): Decrease the polarity of the mobile phase. For example, if using 10% Methanol in Dichloromethane, try reducing it to 5% or 2%.
- If Rf is too low (spots remain at the baseline): Increase the polarity of the mobile phase. For example, try increasing the Methanol concentration or adding a small amount of a more polar solvent like acetic acid (if your compound is stable).
Isomers have identical Rf values in the chosen system The selectivity of the stationary or mobile phase is insufficient.
- Try a different stationary phase: If using silica gel, consider using alumina or a bonded phase like C18 for reverse-phase TLC.
- Use a different solvent system: Experiment with solvent mixtures that have different selectivities. For example, instead of a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
Sample Overload Too much sample has been spotted on the TLC plate, causing streaking and poor separation.
- Dilute your sample before spotting it onto the plate.
Issue 2: Co-elution of Isomers in Column Chromatography

Problem: I am running a column, but my fractions contain a mixture of isomers.

Possible Causes & Solutions:

Cause Solution
Insufficient Resolution The chosen stationary and mobile phases do not provide enough selectivity to separate the isomers.
- Optimize the mobile phase: Based on your TLC analysis, use a solvent system that provides the best possible separation, even if it's minimal. Running a shallow gradient elution can often improve separation.
- Change the stationary phase: If silica gel is not effective, consider using a different adsorbent like alumina or a reverse-phase packing material (e.g., C18 silica).
- Increase column length and decrease particle size: A longer, narrower column packed with smaller particles will increase the number of theoretical plates and improve resolution.
Column Overloading Too much crude material has been loaded onto the column.
- Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Issue 3: Failed Recrystallization

Problem: I am unable to obtain pure crystals of a single isomer from my mixture.

Possible Causes & Solutions:

Cause Solution
Poor Solvent Choice The desired isomer is too soluble or not soluble enough, or all isomers have similar solubility.[1]
- Conduct a systematic solvent screen: Test the solubility of your crude mixture in a wide range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature and at elevated temperatures.
- Use a two-solvent system: Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly.
Oiling Out The compound separates from the solution as a liquid rather than a solid.
- Lower the crystallization temperature: Ensure the boiling point of the solvent is higher than the melting point of your compound.
- Use a more dilute solution: Oiling out can occur if the solution is too concentrated.
Rapid Cooling Cooling the solution too quickly can lead to the precipitation of impurities along with the desired product.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Experimental Protocols

Protocol 1: TLC Method for Isomer Separation Screening
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve 1-2 mg of the crude acetyl-methyl-naphthyridine mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase. Test a range of solvent systems with varying polarities.

    • Non-polar to Mid-polar Systems:

      • Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)

      • Toluene:Acetone (e.g., 9:1, 8:2)

    • Mid-polar to Polar Systems:

      • Dichloromethane:Methanol (e.g., 99:1, 95:5, 90:10)

  • Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Rf value for each spot. The solvent system that gives the largest difference in Rf values between the spots is the best starting point for column chromatography.

Protocol 2: Preparative HPLC for Isomer Purification

This protocol is a general guideline and will require optimization for your specific isomers.

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a shallow gradient to maximize resolution. For example:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 50% B

      • 35-40 min: 50% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: 90% to 20% B

      • 50-60 min: Re-equilibrate at 20% B

  • Flow Rate: 4 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 100-500 µL of a concentrated solution of the crude mixture in the mobile phase.

  • Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

  • Analysis: Analyze the collected fractions by analytical HPLC or TLC to determine their purity. Combine pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides an example of data that could be obtained from a successful HPLC separation of two hypothetical acetyl-methyl-naphthyridine isomers.

Parameter Isomer 1 Isomer 2
Retention Time (min) 25.427.8
Resolution (Rs) -1.8
Purity after 1st Pass (%) 98.597.9
Isolated Yield (%) 3542

Visualizations

experimental_workflow cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Final Product crude Crude Isomer Mixture tlc TLC Analysis crude->tlc Spot column Column Chromatography tlc->column Optimized Solvent System hplc Preparative HPLC tlc->hplc Method Development recrystal Recrystallization tlc->recrystal Solvent Screening pure1 Pure Isomer 1 column->pure1 pure2 Pure Isomer 2 column->pure2 hplc->pure1 hplc->pure2 recrystal->pure1

Caption: Purification workflow for acetyl-methyl-naphthyridine isomers.

troubleshooting_logic cluster_tlc TLC Issues cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues start Poor Separation of Isomers tlc_issue Spots Not Separating on TLC start->tlc_issue col_issue Co-elution in Column start->col_issue rec_issue Failed Crystallization / Oiling Out start->rec_issue tlc_sol1 Adjust Mobile Phase Polarity tlc_issue->tlc_sol1 tlc_sol2 Change Stationary Phase tlc_issue->tlc_sol2 tlc_sol3 Reduce Sample Concentration tlc_issue->tlc_sol3 col_sol1 Use Gradient Elution col_issue->col_sol1 col_sol2 Change Stationary Phase col_issue->col_sol2 col_sol3 Reduce Column Loading col_issue->col_sol3 rec_sol1 Screen More Solvents rec_issue->rec_sol1 rec_sol2 Use Two-Solvent System rec_issue->rec_sol2 rec_sol3 Ensure Slow Cooling rec_issue->rec_sol3

Caption: Troubleshooting logic for isomer purification.

References

optimizing reaction conditions for 1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridines. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1,6-naphthyridine scaffold?

A1: Several robust methods are available for the synthesis of 1,6-naphthyridines. The choice of method often depends on the desired substitution pattern and available starting materials. Key strategies include:

  • Friedel-Crafts-type Intramolecular Cycloaromatisation: This method involves the acid-mediated cyclization of precursors like 4-(arylamino)nicotinonitriles. Strong acids such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) are typically employed.[1][2]

  • Friedländer Annulation: This is a classical and versatile method that involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group (e.g., a ketone).[3][4]

  • Tandem Nitrile Hydration/Cyclization: This approach can be used to synthesize 1,6-naphthyridine-5,7-diones from 2-cyanoalkyl nicotinic esters.[3]

  • One-Pot Multicomponent Reactions: These reactions offer an efficient way to construct highly substituted 1,6-naphthyridines from simple starting materials in a single step.[5][6]

  • Skraup Synthesis: A traditional method for synthesizing quinoline-type structures, which can be adapted for 1,6-naphthyridines, typically by reacting an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid.[7]

Q2: How can I activate the 1,6-naphthyridine core for further functionalization?

A2: For 1,6-naphthyridine-5,7-diones, a common strategy is ditriflation to form highly reactive 1,6-naphthyridine-5,7-ditriflates. These intermediates are bench-stable yet readily undergo nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups in a one-pot fashion.[3]

Troubleshooting Guide

Problem 1: Low Yield in Friedel-Crafts Cycloaromatisation

Q: I am attempting a Friedel-Crafts cycloaromatisation to synthesize a fused 1,6-naphthyridine, but my yields are consistently low. What factors should I investigate?

A: Low yields in this reaction can often be attributed to several factors. Consider the following troubleshooting steps:

  • Acid Catalyst and Solvent Choice: The choice of acid and solvent is critical. While pure CF3SO3H can be effective, a solution in a suitable solvent like dichloromethane (DCM) can sometimes give comparable or even better yields.[1][2] If using CF3SO3H, switching to concentrated H2SO4 might improve the yield, especially for substrates with electron-withdrawing groups.[1] However, be aware that mixtures of DCM and concentrated H2SO4 can form a biphasic system, which may pose temperature control challenges.[1][2] A systematic screening of acids and solvents is recommended.

  • Substituent Effects: The electronic nature of the substituents on your starting material can significantly impact the reaction efficiency. Electron-donating groups on the aniline moiety generally lead to good to excellent yields. Conversely, electron-withdrawing groups can decrease reactivity, and in such cases, a stronger acid like concentrated H2SO4 may be necessary to achieve higher yields.[1]

  • Reaction Time and Temperature: Most of these reactions proceed rapidly, often within 30 minutes to a few hours at room temperature.[1][2] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature could be beneficial, but be cautious of potential side reactions.

Optimization of Friedel-Crafts Cycloaromatisation of 4-(phenylamino)quinoline-3-carbonitrile
EntryAcid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CF3SO3H (neat)-Room Temp0.584
2H2SO4 (neat)-Room Temp0.582
3CF3SO3H (10)DMSORoom Temp4ND
4CF3SO3H (10)AcetoneRoom Temp4ND
5CF3SO3H (10)CH3CNRoom Temp4ND
6CF3SO3H (10)DMFRoom Temp4ND
7CF3SO3H (10)CH2Cl2Room Temp0.589
8H2SO4 (conc.)/CH2Cl2-Room Temp0.589

ND = Not Detected

Problem 2: Poor Regioselectivity in Friedländer Annulation

Q: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: Poor regioselectivity is a common challenge with unsymmetrical ketones in the Friedländer reaction. Here are some strategies to address this:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. While traditional methods may use acid or base catalysis, exploring specific catalysts known to direct the reaction towards a particular isomer is advisable. For instance, in the synthesis of related 1,8-naphthyridines, the use of a bicyclic amine catalyst has been shown to provide high regioselectivity.[8]

  • Reaction Conditions: The solvent and temperature can also play a role in regioselectivity. Experimenting with different solvents, from polar aprotic to non-polar, and varying the reaction temperature may favor the formation of one regioisomer over the other.

  • Substrate Modification: If possible, modifying the ketone substrate to sterically or electronically favor cyclization at one α-position can be an effective strategy.

Problem 3: Difficulty in Product Purification

Q: My crude 1,6-naphthyridine product is difficult to purify, showing multiple spots on TLC even after column chromatography. What could be the issue and how can I resolve it?

A: Purification difficulties can arise from several sources:

  • Side Reactions: The synthesis of 1,6-naphthyridines can sometimes lead to the formation of closely related byproducts that are difficult to separate. For example, in some cases, dimerization of the product can occur.[9] Re-evaluating your reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions is a crucial first step.

  • Incomplete Reactions: Ensure your reaction has gone to completion by monitoring it with TLC. Unreacted starting materials can complicate purification.

  • Chromatography Conditions: The choice of eluent system for column chromatography is critical. A systematic screening of solvent mixtures with varying polarities should be performed. If standard silica gel chromatography is ineffective, consider alternative stationary phases such as alumina or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel-Crafts Cycloaromatisation[1][2]
  • To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in dichloromethane (DCM, 10 mL), add trifluoromethanesulfonic acid (CF3SO3H, 10.0 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 0.5-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into an ice-water bath.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fused 1,6-naphthyridin-4-amine.

Protocol 2: One-Pot Synthesis of Substituted 1,6-Naphthyridines using a Nanocatalyst[5]
  • In a reaction vessel, combine the substituted benzaldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water.

  • Add the SiO2/Fe3O4@MWCNTs nanocatalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, the catalyst can be separated from the reaction mixture using a magnet.

  • The product can then be isolated by filtration and recrystallized from a suitable solvent like ethanol.

Visualizations

experimental_workflow_friedel_crafts start Start dissolve Dissolve 4-(arylamino)nicotinonitrile in DCM start->dissolve add_acid Add CF3SO3H at 0°C dissolve->add_acid react Stir at Room Temperature (0.5-4h) add_acid->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench in ice-water monitor->quench Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Final Product purify->product

Caption: Workflow for Friedel-Crafts Synthesis of 1,6-Naphthyridines.

troubleshooting_low_yield start Low Yield Observed check_acid Optimize Acid Catalyst (CF3SO3H vs H2SO4) start->check_acid check_solvent Screen Solvents (e.g., DCM) start->check_solvent check_substituents Analyze Substituent Effects (Electron Donating/Withdrawing) start->check_substituents check_time_temp Optimize Reaction Time and Temperature start->check_time_temp solution Improved Yield check_acid->solution check_solvent->solution check_substituents->solution check_time_temp->solution

Caption: Troubleshooting Logic for Low Yield in 1,6-Naphthyridine Synthesis.

References

Technical Support Center: Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine. The guidance provided is based on the principles of the Friedländer annulation, the most probable synthetic route for this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Conditions Verify the reaction temperature and time. The Friedländer condensation often requires elevated temperatures to proceed efficiently.An increase in the yield of the desired product.
Ineffective Catalyst Ensure the acid or base catalyst is active and used in the correct stoichiometric ratio. Common catalysts include potassium hydroxide, sodium hydroxide, or mineral acids.Improved reaction rate and yield.
Poor Quality Starting Materials Check the purity of 4-aminonicotinaldehyde and acetylacetone. Impurities can inhibit the reaction.Use of purified starting materials should lead to a cleaner reaction and better yield.
Presence of Water Ensure all glassware is dry and use anhydrous solvents, as water can sometimes interfere with the condensation reaction.A higher conversion rate to the desired product.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Side-Product Analytical Identification (Expected) Mitigation Strategy
Unreacted 4-aminonicotinaldehyde Signals corresponding to the aldehyde proton (~9-10 ppm) and aromatic protons of the starting material in ¹H NMR. A distinct peak in LC-MS.Ensure the reaction goes to completion by monitoring with TLC. An acidic wash during workup can remove the basic 4-aminonicotinaldehyde.
Self-condensation product of Acetylacetone Complex mixture of byproducts, may not be easily characterizable by NMR.Add the acetylacetone slowly to the reaction mixture to maintain a low concentration, disfavoring self-condensation.
Product of 4-aminonicotinaldehyde Self-condensation A complex, likely polymeric, insoluble material.Maintain a stoichiometric balance of reactants. Slow addition of the aldehyde can also be beneficial.
Alternative Cyclization Product (Isomer) A product with the same mass as the desired product in MS, but with a different fragmentation pattern. ¹H and ¹³C NMR spectra will show a different substitution pattern.This is less likely with a symmetrical diketone like acetylacetone but could be influenced by the catalyst and reaction conditions. Careful optimization of the reaction may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable method is the Friedländer annulation, which involves the condensation of 4-aminonicotinaldehyde with acetylacetone (2,4-pentanedione) in the presence of a catalyst.

Q2: What are the expected major side-products in this synthesis?

A2: Based on the mechanism of the Friedländer reaction, potential side-products include unreacted starting materials, the self-condensation product of acetylacetone, and the self-condensation product of 4-aminonicotinaldehyde. The formation of isomeric naphthyridine products is less likely with a symmetric dicarbonyl compound like acetylacetone.

Q3: How can I purify the crude this compound?

A3: Column chromatography on silica gel is a standard method for purifying the crude product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should effectively separate the desired product from less polar impurities and more polar baseline materials. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential side-products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl, C=N).

Experimental Protocols

General Protocol for the Friedländer Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Addition of Reagents: Add acetylacetone (1.0-1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.

Visualizations

G cluster_synthesis Synthesis Workflow start Start reactants Combine 4-aminonicotinaldehyde and Acetylacetone with Catalyst start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Reaction Workup and Crude Product Isolation monitor->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low/No Product Yield check_conditions Verify Reaction Temperature & Time start->check_conditions check_catalyst Check Catalyst Activity & Amount check_conditions->check_catalyst No Improvement success Improved Yield check_conditions->success Improvement check_reagents Analyze Purity of Starting Materials check_catalyst->check_reagents No Improvement check_catalyst->success Improvement optimize Optimize Conditions check_reagents->optimize No Improvement check_reagents->success Improvement

Caption: A decision tree for troubleshooting low product yield in the synthesis.

G cluster_pathways Reaction Pathways SM1 4-Aminonicotinaldehyde Product This compound SM1->Product Friedländer Reaction SideProduct2 Self-condensation of 4-Aminonicotinaldehyde SM1->SideProduct2 Side Reaction SM2 Acetylacetone SM2->Product SideProduct1 Self-condensation of Acetylacetone SM2->SideProduct1 Side Reaction

Caption: Desired reaction pathway and potential side-product formation routes.

Technical Support Center: Stability of 3-Acetyl-2-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Acetyl-2-methyl-1,6-naphthyridine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The two primary stability concerns for this compound under acidic conditions are the hydrolysis of the 3-acetyl group and the degradation of the 1,6-naphthyridine ring system. The acetyl group is susceptible to acid-catalyzed hydrolysis, which would yield 2-methyl-1,6-naphthyridine-3-ol (the enol form of the ketone) or subsequently 2-methyl-1,6-naphthyridine-3-one (the keto form) and acetic acid. The naphthyridine core, being a nitrogen-containing heterocyclic system, can also be susceptible to degradation under harsh acidic conditions, potentially leading to ring-opening products.

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: The most probable degradation product is 2-methyl-1,6-naphthyridine resulting from the hydrolysis of the acetyl group. Further degradation of the naphthyridine ring could lead to more complex mixtures of smaller, more polar compounds, although this would likely require more forcing conditions (e.g., high acid concentration and elevated temperature).

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1][2][3] A suitable HPLC method should be able to separate the parent compound, this compound, from its potential degradation products. This allows for the quantification of the remaining parent compound and the detection and quantification of any new peaks that appear over time, which correspond to the degradation products.

Q4: I am observing unexpected peaks in my HPLC chromatogram after exposing my compound to acid. What should I do?

A4: Unexpected peaks likely represent degradation products. To troubleshoot this, you should:

  • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to get mass information for the new peaks to help in their identification.

  • Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your parent compound peak to ensure a co-eluting impurity is not the issue.

  • Perform a Forced Degradation Study: Systematically expose your compound to different stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown peaks. This can help in identifying their origin.[4][5][6]

  • Optimize HPLC Method: If peaks are not well-resolved, further develop your HPLC method by changing the mobile phase composition, gradient, column type, or temperature to achieve better separation.

Q5: What general conditions should I use for a forced degradation study under acidic conditions?

A5: According to ICH guidelines, a good starting point for forced degradation under acidic conditions is to use 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature. If no degradation is observed, the temperature can be increased. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under acidic conditions.The compound is highly stable under the tested conditions. The conditions are not harsh enough.Increase the acid concentration, temperature, or duration of the experiment. Consider using a stronger acid.
The compound degrades too quickly.The acidic conditions are too harsh.Decrease the acid concentration, lower the temperature, or shorten the time points for analysis.
Poor resolution between the parent peak and degradation peaks in HPLC.The analytical method is not optimized.Modify the HPLC method: adjust the mobile phase gradient, change the pH of the mobile phase, try a different column chemistry, or adjust the column temperature.
Mass balance in the stability study is poor (sum of parent and degradants is not close to 100%).Not all degradation products are being detected. Degradation products do not have a similar UV response to the parent compound. A non-UV active degradant has been formed.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use LC-MS to look for other potential degradation products. Re-evaluate the relative response factors of the observed degradation products.

Quantitative Data Presentation

Table 1: Example Data Table for Acidic Degradation of this compound

Time (hours)% Remaining this compound% Degradation Product 1 (2-methyl-1,6-naphthyridine)% Total DegradationMass Balance (%)
0100.00.00.0100.0
295.24.54.599.7
490.58.98.999.4
882.117.217.299.3
1275.323.823.899.1
2460.738.138.198.8

Conditions: 0.1 M HCl at 60 °C. Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Acidic Forced Degradation Study

Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Preparation of Acidic Solution: Prepare a 0.1 M HCl solution.

  • Stress Condition:

    • To a volumetric flask, add a known volume of the stock solution and dilute with the 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same concentration.

    • Store the stressed sample and the control sample at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • Calculate the percentage of remaining parent compound and the percentage of each degradation product at each time point.

    • Calculate the mass balance at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) mix Mix Stock with 0.1 M HCl (100 µg/mL) stock->mix acid Prepare 0.1 M HCl acid->mix heat Incubate at 60 °C mix->heat sample Withdraw Aliquots at Time Points heat->sample neutralize Neutralize with NaOH sample->neutralize hplc Analyze by HPLC-UV neutralize->hplc quantify Quantify Parent and Degradants hplc->quantify pathway Identify Degradation Pathway quantify->pathway degradation_pathway parent This compound intermediate Protonated Intermediate parent->intermediate H+, H2O product1 2-Methyl-1,6-naphthyridine intermediate->product1 product2 Acetic Acid intermediate->product2

References

Technical Support Center: Scale-up Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine. The information is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Friedländer Annulation for this compound

A plausible and common method for the synthesis of this compound is the Friedländer annulation. This reaction involves the condensation of an aminopyridine-aldehyde or -ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound.

Reaction Scheme:

4-aminonicotinaldehyde + Pentane-2,4-dione → this compound + 2 H₂O

Materials and Reagents:

  • 4-aminonicotinaldehyde

  • Pentane-2,4-dione (acetylacetone)

  • Potassium hydroxide (KOH) or another suitable base

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 4-aminonicotinaldehyde in ethanol.

  • Addition of Reagents: To the stirred solution, add pentane-2,4-dione.

  • Base Addition: Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring. Consider a slight increase in temperature.
Suboptimal base concentration.Titrate the base to ensure the correct molar equivalent is used. An excess or deficit of base can hinder the reaction.
Side reactions.Lower the reaction temperature to minimize the formation of byproducts. Ensure slow and controlled addition of the base.
Poor Purity Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion.
Formation of byproducts.Adjust the reaction conditions (temperature, base, solvent). A thorough purification by column chromatography with an optimized solvent system is crucial.
Product degradation.Avoid excessive heating during reaction and work-up. Use a milder base if possible.
Difficult Purification Co-elution of impurities.Experiment with different solvent systems for column chromatography. Consider a multi-step purification process, such as recrystallization followed by chromatography.
Oily product that is difficult to handle.Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, use a high-vacuum pump to remove all residual solvent.
Scale-up Issues Poor heat transfer.Use a reactor with a jacket for better temperature control. Ensure efficient stirring to maintain a homogeneous mixture.
Localized high concentrations of base during addition.Add the base solution subsurface and at a controlled rate to improve dispersion.
Extended reaction times.A slight increase in catalyst loading or temperature might be necessary at a larger scale, but should be tested in small scale first.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the Friedländer synthesis of this compound?

A1: The choice and amount of base, as well as the reaction temperature, are critical. These parameters significantly influence the reaction rate, yield, and the formation of byproducts. Careful optimization at a small scale is recommended before proceeding to a larger scale.

Q2: What are the likely byproducts in this reaction?

A2: Potential byproducts can arise from self-condensation of pentane-2,4-dione or side reactions of 4-aminonicotinaldehyde under basic conditions. The exact nature of the byproducts would require detailed analytical characterization (e.g., LC-MS, NMR).

Q3: Can other bases be used for this reaction?

A3: Yes, other bases like sodium hydroxide, sodium ethoxide, or organic bases such as piperidine or pyrrolidine can be explored. The choice of base can affect the regioselectivity and yield of the reaction.

Q4: What is the best way to monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the formation of the product. For more quantitative analysis and to track impurity profiles during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: How can the final product be characterized?

A5: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis. The melting point can also be a good indicator of purity.[1]

Quantitative Data Summary

Parameter Lab Scale (1g) Pilot Scale (100g)
Yield 75-85%70-80%
Purity (by HPLC) >98%>97%
Reaction Time 4-6 hours6-8 hours
Melting Point 106-108°C[1]105-108°C

Experimental Workflow and Troubleshooting Logic

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Start: Reaction Setup reagents Add 4-aminonicotinaldehyde and pentane-2,4-dione start->reagents base Slowly add KOH solution reagents->base reflux Heat to Reflux base->reflux monitor Monitor by TLC/HPLC reflux->monitor scaleup_problem Scale-up Problem? reflux->scaleup_problem workup Work-up and Extraction monitor->workup Reaction Complete low_yield Low Yield? monitor->low_yield purify Column Chromatography workup->purify end End: Pure Product purify->end purity_issue Purity Issue? purify->purity_issue action action check_completion Action: Check Reaction Completion & Time low_yield->check_completion Yes optimize_purification Action: Optimize Purification Method purity_issue->optimize_purification Yes improve_mixing Action: Improve Mixing & Heat Transfer scaleup_problem->improve_mixing Yes optimize_base Action: Optimize Base Concentration check_completion->optimize_base adjust_temp Action: Adjust Temperature optimize_base->adjust_temp

Caption: Workflow for the synthesis of this compound and associated troubleshooting logic.

References

Validation & Comparative

comparative analysis of 1,6-naphthyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of four prominent methods for the synthesis of the 1,6-naphthyridine core: the Skraup Synthesis, the Friedländer Annulation, the Combes Synthesis, and a modern Multicomponent Reaction (MCR) approach.

Performance Comparison

The choice of synthetic method for 1,6-naphthyridine depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following table summarizes the key quantitative data for each of the discussed methods, providing a basis for comparison.

MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)
Skraup Synthesis 4-Aminopyridine, GlycerolSulfuric acid, Oxidizing agent (e.g., nitrobenzene)Several hoursHigh (exothermic)Modest
Friedländer Annulation 4-Aminonicotinaldehyde, Active methylene compoundBase (e.g., Piperidine) or Acid~3-4 hoursRefluxGood (e.g., ~70-80%)
Combes Synthesis 4-Aminopyridine, 1,3-DiketoneStrong acid (e.g., Polyphosphoric acid)1-2 hours130-140 °CModerate to Good
Multicomponent Reaction 2-Chloroquinoline-4-amines, Aromatic aldehydes, MalononitrileBase (e.g., Triethylamine)8 hours80 °C (reflux)56-85%

Synthesis Methodologies and Reaction Workflows

This section details the underlying principles and experimental workflows of the four selected synthesis methods. Each description is accompanied by a Graphviz diagram illustrating the reaction pathway.

Skraup Synthesis

The Skraup synthesis is a classical method for the synthesis of quinolines and can be adapted for naphthyridines. It involves the reaction of an amino-substituted pyridine with glycerol in the presence of a strong acid and an oxidizing agent. The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,6-naphthyridine.[1]

Skraup_Synthesis 4-Aminopyridine 4-Aminopyridine Michael_Adduct Michael Adduct 4-Aminopyridine->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H2SO4 Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Dihydro_Naphthyridine Dihydro-1,6-naphthyridine Michael_Adduct->Dihydro_Naphthyridine Cyclization 1,6-Naphthyridine 1,6-Naphthyridine Dihydro_Naphthyridine->1,6-Naphthyridine Oxidation

Skraup Synthesis of 1,6-Naphthyridine
Friedländer Annulation

The Friedländer annulation is a widely used and versatile method for constructing quinoline and naphthyridine ring systems. The synthesis of a 1,6-naphthyridine derivative via this method involves the condensation of an ortho-amino-substituted pyridine aldehyde (e.g., 4-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (an active methylene compound), such as a ketone, ester, or nitrile. The reaction is typically catalyzed by a base or an acid and proceeds via an initial aldol-type condensation followed by cyclodehydration.[2][3]

Friedlander_Annulation 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde Aldol_Adduct Aldol-type Adduct 4-Aminonicotinaldehyde->Aldol_Adduct Active_Methylene_Compound Active Methylene Compound (R-CH2-Z) Active_Methylene_Compound->Aldol_Adduct Condensation Catalyst Base or Acid Catalyst (e.g., Piperidine) Enone_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Enone_Intermediate Substituted_1,6-Naphthyridine Substituted 1,6-Naphthyridine Enone_Intermediate->Substituted_1,6-Naphthyridine Intramolecular Cyclization & Dehydration

Friedländer Annulation for 1,6-Naphthyridine Synthesis
Combes Synthesis

The Combes synthesis provides a route to quinolines and their aza-analogs, including 1,6-naphthyridines, through the acid-catalyzed reaction of an aminopyridine with a 1,3-dicarbonyl compound. The reaction proceeds by the formation of a β-aminoenone intermediate, which then undergoes intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to afford the aromatic 1,6-naphthyridine.

Combes_Synthesis 4-Aminopyridine 4-Aminopyridine Enamine_Intermediate β-Aminoenone 4-Aminopyridine->Enamine_Intermediate 1,3-Diketone 1,3-Diketone 1,3-Diketone->Enamine_Intermediate Condensation Acid_Catalyst Strong Acid (e.g., PPA) Cyclized_Intermediate Cyclized Dihydro Intermediate Enamine_Intermediate->Cyclized_Intermediate Substituted_1,6-Naphthyridine Substituted 1,6-Naphthyridine Cyclized_Intermediate->Substituted_1,6-Naphthyridine Dehydration

Combes Synthesis of 1,6-Naphthyridine
Multicomponent Reaction (MCR)

Modern synthetic approaches often utilize multicomponent reactions to construct complex molecules in a single step, offering high atom economy and operational simplicity. A one-pot, three-component reaction for the synthesis of fused[3][4]naphthyridine derivatives involves the condensation of 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile in the presence of a base. This method allows for the rapid generation of a library of substituted 1,6-naphthyridine derivatives.[4]

Multicomponent_Reaction 2-Chloroquinoline-4-amine 2-Chloroquinoline-4-amine One-Pot_Reaction One-Pot Condensation & Cyclization 2-Chloroquinoline-4-amine->One-Pot_Reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->One-Pot_Reaction Malononitrile Malononitrile Malononitrile->One-Pot_Reaction Base_Catalyst Base (e.g., Triethylamine) Solvent Ethanol Fused_1,6-Naphthyridine_Derivative Fused [1,6]Naphthyridine Derivative One-Pot_Reaction->Fused_1,6-Naphthyridine_Derivative

Multicomponent Synthesis of Fused[3][4]Naphthyridines

Experimental Protocols

This section provides representative experimental protocols for the synthesis of 1,6-naphthyridine or its derivatives based on the methodologies discussed.

Skraup Synthesis of 1,6-Naphthyridine
  • Materials: 4-Aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, to moderate the reaction).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-aminopyridine and glycerol is prepared.

    • Concentrated sulfuric acid is added cautiously with cooling.

    • An oxidizing agent, such as nitrobenzene, is added to the mixture. A small amount of ferrous sulfate can be added to ensure a smoother reaction.

    • The mixture is heated. The reaction is often exothermic and may require careful temperature control.[5]

    • After the initial vigorous reaction subsides, the mixture is heated for several hours to complete the reaction.

    • The reaction mixture is cooled and poured onto ice.

    • The solution is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent (e.g., chloroform).

    • The organic extracts are dried and the solvent is evaporated. The crude product is purified by a suitable method such as distillation or chromatography.

Friedländer Annulation of a 1,6-Naphthyridin-2(1H)-one Derivative
  • Materials: 4-Aminonicotinaldehyde, malonamide, piperidine, ethanol.[2]

  • Procedure:

    • A mixture of 4-aminonicotinaldehyde and malonamide is suspended in ethanol in a round-bottom flask.[2]

    • A catalytic amount of piperidine is added to the suspension.[2]

    • The reaction mixture is heated to reflux and stirred for 3-4 hours.[2]

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid product is washed with cold ethanol and dried to afford the 1,6-naphthyridin-2(1H)-one derivative.[2]

Combes Synthesis of a Substituted 1,6-Naphthyridine
  • Materials: 4-Aminopyridine, a 1,3-diketone (e.g., acetylacetone), polyphosphoric acid (PPA).

  • Procedure:

    • 4-Aminopyridine and the 1,3-diketone are mixed in a reaction vessel.

    • Polyphosphoric acid is added as the acid catalyst and solvent.

    • The mixture is heated to 130-140 °C with stirring for 1-2 hours.

    • The reaction is monitored by TLC for the disappearance of the starting materials.

    • After completion, the hot reaction mixture is carefully poured onto crushed ice.

    • The acidic solution is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

One-Pot Three-Component Synthesis of a Fused[3][4]Naphthyridine Derivative
  • Materials: 2-Chloroquinoline-4-amine, an aromatic aldehyde, malononitrile, triethylamine, ethanol.[4]

  • Procedure:

    • Equimolar amounts of 2-chloroquinoline-4-amine, the aromatic aldehyde, and malononitrile are dissolved in ethanol in a round-bottom flask.[4]

    • Triethylamine is added as a catalyst.[4]

    • The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 8 hours.[4]

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid product is collected by filtration.

    • The crude product is washed with cold ethanol and can be further purified by recrystallization to afford the pure fused[3][4]naphthyridine derivative.[4]

References

Unveiling the Potency of 1,6-Naphthyridine Derivatives as c-Met Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal oncogene, implicated in tumor growth, invasion, and metastasis across a spectrum of human cancers. The quest for potent and selective c-Met inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a promising 1,6-naphthyridine-based c-Met inhibitor against established multi-kinase inhibitors, Crizotinib and Cabozantinib, offering insights for researchers, scientists, and drug development professionals.

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and morphogenesis.[1] Its aberrant activation is a key driver in many malignancies, making it a prime target for therapeutic intervention.[2] This comparison focuses on the inhibitory potential of a novel 1,6-naphthyridine derivative, compound 26c , and contrasts its performance with the clinically approved drugs, Crizotinib and Cabozantinib.

Quantitative Comparison of c-Met Inhibitors

The following table summarizes the in vitro inhibitory activity of the selected compounds against the c-Met kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorScaffoldc-Met Kinase IC50 (nM)
Compound 26c 1,6-Naphthyridine15
Crizotinib Aminopyridine~5-11
Cabozantinib Quinoline5.4

Note: IC50 values are compiled from different studies and are presented for comparative purposes. Direct head-to-head comparisons in the same experimental setting may yield slightly different results.

Deciphering the c-Met Signaling Cascade

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a downstream signaling cascade that promotes cell proliferation, survival, and motility.[3] Dysregulation of this pathway is a hallmark of many cancers.[2] Inhibitors of c-Met aim to block this signaling, thereby impeding tumor progression.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT3 STAT3 c-Met->STAT3 Activates HGF HGF HGF->c-Met Binds AKT AKT PI3K->AKT Activates Cell Survival Cell Survival AKT->Cell Survival MAPK MAPK RAS->MAPK Activates Proliferation Proliferation MAPK->Proliferation Migration & Invasion Migration & Invasion STAT3->Migration & Invasion

The c-Met signaling pathway initiated by HGF binding.

Experimental Protocols

In Vitro c-Met Kinase Assay

The determination of IC50 values for c-Met inhibitors is crucial for assessing their potency. A common method is a luminescence-based kinase assay.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50%.

General Protocol:

  • Reagent Preparation: Recombinant human c-Met kinase, a specific peptide substrate, and ATP are prepared in a kinase reaction buffer. The inhibitor is serially diluted to various concentrations.

  • Reaction Initiation: The c-Met kinase is incubated with the peptide substrate and the inhibitor at different concentrations. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a defined period at a controlled temperature, typically 37°C, to allow for the phosphorylation of the substrate.

  • Signal Detection: The amount of ATP remaining in the reaction mixture is quantified using a luminescence-based assay, such as the Kinase-Glo® MAX assay. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

experimental_workflow Experimental Workflow for c-Met Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) serial_dilution Serially Dilute Inhibitor reagent_prep->serial_dilution reaction_setup Set up Kinase Reaction serial_dilution->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Add Detection Reagent incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

References

A Spectroscopic Comparison of 1,6-Naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of naphthyridine isomers is crucial for structural elucidation, characterization, and the rational design of novel therapeutic agents. This guide provides an objective comparison of 1,6-naphthyridine and its isomers through a summary of their spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Naphthyridines are a class of heterocyclic aromatic compounds containing two fused pyridine rings. The positional isomerism of the nitrogen atoms within this bicyclic system gives rise to ten possible isomers, each with unique electronic and steric properties that influence their spectroscopic behavior and biological activity. This guide focuses on a comparative analysis of 1,6-naphthyridine and several of its key isomers, including 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine, utilizing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,6-naphthyridine and its isomers, facilitating a clear comparison of their distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of naphthyridine isomers. The chemical shifts (δ) are highly sensitive to the electronic environment of the protons and carbon atoms, which is directly influenced by the position of the nitrogen atoms.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃

Position1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
H-28.999.109.079.089.219.20
H-37.647.527.577.537.787.75
H-48.418.288.208.188.658.63
H-58.418.767.987.538.657.75
H-67.64-8.738.18--
H-78.997.93-9.089.21-
H-8-9.288.05-7.789.20

Note: Data is compiled from various sources and may have been recorded under slightly different conditions. This table serves as a comparative guide.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃

Position1,5-Naphthyridine[1]1,8-Naphthyridine[2]2,7-Naphthyridine
C-2150.5151.0152.9
C-3124.0121.3122.1
C-4136.5136.6149.8
C-4a128.0128.2120.9
C-5136.5121.3149.8
C-6124.0136.6122.1
C-7150.5151.0152.9
C-8---
C-8a146.5146.4142.9
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecules. The positions of the nitrogen atoms influence the ring stretching and bending vibrations, leading to characteristic differences in the fingerprint region.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Naphthyridine Isomers

IsomerC-H Stretch (Aromatic)C=C/C=N Stretch (Ring)C-H Out-of-Plane Bending
1,5-Naphthyridine~3050~1600, 1570, 1450~810, 740
1,6-Naphthyridine[3]~3040~1587, 1486, 1386~830, 790
2,6-Naphthyridine[4]3055, 30201665, 1562, 1481842, 800

Note: This table presents characteristic absorption regions. Specific peak positions can vary with sample preparation and the physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the naphthyridine ring. The position of the nitrogen atoms affects the energy levels of the molecular orbitals, resulting in shifts in the absorption maxima (λmax).

Table 4: UV-Vis Absorption Maxima (λmax, nm) of Naphthyridine Isomers in Methanol

Isomerπ → π* Transition 1π → π* Transition 2n → π* Transition
1,5-Naphthyridine~210~260~310
1,8-Naphthyridine~210~250~300
2,6-Naphthyridine[4]207255, 305~320

Note: Molar absorptivity (ε) values are not consistently reported across all isomers. The n → π transitions are often weak and may appear as shoulders on the more intense π → π* bands.*[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While the molecular ion peak will be the same for all isomers (m/z = 130 for C₈H₆N₂), the fragmentation patterns can differ based on the relative stability of the resulting fragments, which is influenced by the nitrogen positions.

Table 5: Common Fragmentation Pathways of Naphthyridine Isomers

IsomerKey Fragments (m/z)Fragmentation Pathway
General130 (M⁺)Molecular Ion
2,7-Naphthyridine[6]103, 76Loss of HCN, followed by loss of another HCN or C₂H₂.[6]

Note: Detailed comparative mass spectrometry studies on all parent naphthyridine isomers are limited. The fragmentation is generally characterized by the loss of neutral molecules like HCN.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] An internal standard such as tetramethylsilane (TMS) can be added for referencing.[7] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.[7][8]

    • ¹H NMR: Acquire the spectrum with 16-64 scans.[7]

    • ¹³C NMR: A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[7]

  • Data Analysis: Process the spectra using appropriate software (Fourier transform, phase correction, and baseline correction).[7] Reference the chemical shifts to the residual solvent peak or TMS (0 ppm).[7][8] Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns to deduce coupling information.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: For low-melting solids or liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation and Measurement: Use a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra and correlation charts.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of about 1 mM.[7] Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-100 µM.[7]

  • Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer.[7] Record a baseline spectrum using a cuvette filled with the pure solvent.[7] Measure the absorbance of each sample in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-400 nm.[7]

  • Data Analysis: Identify the wavelengths of maximum absorption (λmax).[7] The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[7]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[7]

  • Instrumentation and Measurement: Use a mass spectrometer with an appropriate ionization source, typically Electron Impact (EI) for these volatile, stable aromatic compounds. The ionization energy is commonly set to 70 eV.[3]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by identifying the mass-to-charge ratio (m/z) of the fragment ions and propose plausible fragmentation pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and comparison of naphthyridine isomers.

G Workflow for Spectroscopic Comparison of Naphthyridine Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Comparative Evaluation cluster_4 Conclusion Sample Naphthyridine Isomer Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR (1H, 13C) Dissolution->NMR IR IR Dissolution->IR UV_Vis UV-Vis Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Spectra (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectra (Functional Groups, Fingerprint) IR->Process_IR Process_UV Determine UV-Vis Parameters (λmax, ε) UV_Vis->Process_UV Process_MS Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->Process_MS Comparison Comparative Analysis of Spectroscopic Data Process_NMR->Comparison Process_IR->Comparison Process_UV->Comparison Process_MS->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Caption: A logical workflow for the spectroscopic comparison of naphthyridine isomers.

References

Validating the Structure of 3-Acetyl-2-methyl-1,6-naphthyridine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within a molecule.

Expected ¹H and ¹³C NMR Spectral Data for 3-Acetyl-2-methyl-1,6-naphthyridine

Based on the analysis of related 1,6-naphthyridine structures, the following table outlines the anticipated chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are intended to serve as a reference for researchers who synthesize this compound and acquire their own experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity & Notes
CH₃ (at C2)2.5 - 2.820 - 25Singlet
C=O-CH₃2.6 - 2.928 - 33Singlet
H48.0 - 8.3120 - 125Singlet
H59.0 - 9.3145 - 150Doublet
H77.6 - 7.9122 - 127Doublet of doublets
H88.6 - 8.9135 - 140Doublet
C2-155 - 160-
C3-130 - 135-
C4-120 - 125-
C4a-140 - 145-
C5-145 - 150-
C7-122 - 127-
C8-135 - 140-
C8a-150 - 155-
C=O-195 - 205-

Note: Predicted values are based on data from various substituted 1,6-naphthyridine derivatives and are subject to solvent effects and the specific electronic environment of the molecule.

Comparative Analysis with Alternative Structural Validation Methods

While NMR is a powerful tool, a comprehensive structural validation often involves complementary analytical techniques.

Table 2: Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=N).Fast, non-destructive.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical and molecular formula.Does not provide structural information.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire the spectrum at room temperature.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

3. ¹³C NMR Acquisition:

  • Use the same instrument as for ¹H NMR.

  • A proton-decoupled pulse sequence is typically used.

  • A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

4. 2D NMR Experiments (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.

Workflow for NMR-based Structure Validation

The following diagram illustrates a typical workflow for validating a chemical structure using NMR spectroscopy.

NMR_Workflow Workflow for NMR-based Structure Validation A Compound Synthesis and Purification B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Spectral Processing and Analysis C->E D->E F Structure Elucidation (Assignment of Signals) E->F G Comparison with Predicted Spectra/Related Compounds F->G H Structure Confirmed G->H

Caption: A flowchart illustrating the key steps in validating a chemical structure using NMR spectroscopy.

The Acetyl Group on Naphthyridine: A Comparative Guide to Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functional groups on a core scaffold is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of the acetyl group's reactivity on the naphthyridine ring system, a privileged scaffold in medicinal chemistry, against other common functional groups.

The naphthyridine nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and infectious agents. The strategic introduction and modification of functional groups on this scaffold are critical for modulating its biological activity, pharmacokinetic properties, and synthetic accessibility. The acetyl group, being a potent electron-withdrawing group, significantly influences the electronic properties of the naphthyridine ring, thereby dictating its reactivity in various chemical transformations.

Electronic Influence of the Acetyl Group

The acetyl group (-COCH₃) is a moderate deactivator for electrophilic aromatic substitution and a strong activator for nucleophilic aromatic substitution (SNAr). This dual role is a consequence of its electron-withdrawing nature, which arises from both inductive effects and resonance. The carbonyl group's oxygen atom pulls electron density from the aromatic ring, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency makes the ring more prone to attack by nucleophiles, particularly at the ortho and para positions relative to the acetyl group. The acetyl group can stabilize the negative charge in the Meisenheimer intermediate formed during SNAr, thereby lowering the activation energy of the reaction.

Comparative Reactivity in Key Reactions

The reactivity of an acetyl-substituted naphthyridine is best understood in the context of other functional groups. Below is a comparative overview of its performance in common synthetic reactions crucial for drug development.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The rate of this reaction is highly dependent on the nature of the substituents present.

  • Acetyl vs. Halogens (-Cl, -Br, -I): An acetyl group is a stronger activating group for SNAr than halogens. While halogens are deactivating by induction, their lone pairs can be donated back to the ring via resonance, which slightly counteracts the deactivation. The acetyl group's strong electron-withdrawing ability through resonance makes the ring significantly more electrophilic and thus more reactive towards nucleophiles.

  • Acetyl vs. Nitro (-NO₂): The nitro group is one of the strongest activating groups for SNAr. Generally, the reactivity order for activating groups in SNAr is -NO₂ > -COCH₃ > -CN > -SO₂R > Halogens. Therefore, a nitro-naphthyridine would be expected to undergo nucleophilic substitution faster than an acetyl-naphthyridine under identical conditions.

  • Acetyl vs. Electron-Donating Groups (-NH₂, -OR): Electron-donating groups strongly deactivate the naphthyridine ring towards nucleophilic attack by increasing the electron density on the ring. Therefore, SNAr reactions on naphthyridines bearing these groups are generally disfavored.

Data Presentation

The following table provides illustrative data on the relative reaction rates for a hypothetical nucleophilic aromatic substitution reaction on a 2-substituted-7-chloro-1,8-naphthyridine. This data is based on established principles of functional group reactivity in SNAr reactions, as direct comparative experimental data for this specific system was not available in the literature reviewed.

Substituent at C2Functional Group ClassExpected Relative Rate Constant (k_rel)
-NO₂Strong Electron-Withdrawing~1000
-COCH₃Moderate Electron-Withdrawing~100
-CNModerate Electron-Withdrawing~80
-ClWeak Electron-Withdrawing (Halogen)~10
-HUnsubstituted1
-OCH₃Electron-Donating< 0.1
-NH₂Strong Electron-Donating< 0.01

Caption: Illustrative relative rate constants for the reaction of 2-substituted-7-chloro-1,8-naphthyridine with a generic nucleophile. The rates are normalized to the unsubstituted compound.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds in drug discovery. This protocol can be adapted for a comparative study of the reactivity of different functional groups on the naphthyridine scaffold.

General Procedure for Suzuki-Miyaura Coupling of a Halo-Naphthyridine:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halo-naphthyridine (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mL) or K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or toluene (5 mL).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

For a comparative study, different substituted halo-naphthyridines (e.g., with acetyl, nitro, or methoxy groups) would be subjected to these conditions, and the reaction yields and/or rates would be compared.

Mandatory Visualization

The following diagrams illustrate a key reaction mechanism and a logical workflow for comparing functional group reactivity.

sn_ar_mechanism start Acetyl-Naphthyridine with Leaving Group (LG) meisenheimer Meisenheimer Complex (Stabilized by Acetyl Group) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Product meisenheimer->product Loss of Leaving Group leaving_group Leaving Group (LG-) meisenheimer->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution on Acetyl-Naphthyridine.

reactivity_workflow start Select Naphthyridine Scaffold with a Leaving Group (e.g., -Cl) substituents Introduce Different Functional Groups (e.g., -COCH3, -NO2, -OCH3) start->substituents reaction Perform Standardized Reaction (e.g., Suzuki Coupling) substituents->reaction analysis Analyze Reaction Outcomes (Yields, Reaction Rates) reaction->analysis comparison Compare Reactivity of Functional Groups analysis->comparison

Caption: Workflow for Comparing Functional Group Reactivity.

Conclusion

The acetyl group is a versatile functional group on the naphthyridine scaffold. Its electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution, making it more reactive in SNAr than halogens but less so than a nitro group. This understanding is crucial for designing efficient synthetic routes and for the strategic functionalization of naphthyridine-based drug candidates. The provided illustrative data and general experimental protocol offer a framework for conducting comparative reactivity studies to guide medicinal chemistry efforts.

The Structure-Activity Relationship of Acetyl-Methyl-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of acetyl-methyl-naphthyridine derivatives, focusing on their cytotoxic and antimicrobial effects. Experimental data is presented to facilitate comparison with alternative compounds, and detailed experimental protocols are provided.

Cytotoxicity of Methyl-Naphthyridine Derivatives

The position of methyl and other substituents on the naphthyridine core significantly influences cytotoxic activity. A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay provides valuable SAR insights.[2]

Key SAR Observations:

  • Methyl Group Position: Compounds with a methyl group at the C-6 or C-7 position of the naphthyridine ring generally exhibit higher potency than those substituted at the C-5 position.[2]

  • Disubstitution: The presence of two methyl groups at both the C-5 and C-7 positions, or the absence of any methyl substitution at positions C-5, C-6, and C-7, leads to a substantial decrease in activity.[2]

  • Substitution at C-2: The nature of the substituent at the C-2 position plays a crucial role. Bulky, lipophilic groups, such as a naphthyl ring, at this position are beneficial for potent cytotoxic activity.[2] For instance, a compound with a C-7 methyl group and a C-2 naphthyl ring demonstrated potent activity against all three tested cancer cell lines.[2]

Table 1: Cytotoxicity of Substituted Naphthyridine Derivatives (IC50 in µM) [2]

CompoundSubstituent (R1)Substituent (R2)HeLaHL-60PC-3
1 3',4'-dimethoxyphenylH>100102.9124.6
2 3',4'-dimethoxyphenyl5-CH3172.889.2 ± 4.5101.5 ± 5.1
3 3',4'-dimethoxyphenyl6-CH320.3 ± 1.15.8 ± 0.315.4 ± 0.8
4 3',4'-dimethoxyphenyl7-CH335.6 ± 1.812.7 ± 0.628.9 ± 1.4
5 3',4'-dimethoxyphenyl5,7-di-CH398.4 ± 4.976.5 ± 3.885.3 ± 4.3
6 2',4'-dimethoxyphenylH85.3 ± 4.365.4 ± 3.379.8 ± 4.0
7 2',4'-dimethoxyphenyl5-CH392.1 ± 4.654.8 ± 2.768.7 ± 3.4
8 2',4'-dimethoxyphenyl6-CH315.8 ± 0.83.2 ± 0.210.1 ± 0.5
9 2',4'-dimethoxyphenyl7-CH328.4 ± 1.48.9 ± 0.421.6 ± 1.1
10 2',4'-dimethoxyphenyl5,7-di-CH375.6 ± 3.849.2 ± 2.562.3 ± 3.1
11 NaphthylH2.6 ± 0.11.5 ± 0.12.7 ± 0.1
12 Naphthyl5-CH34.8 ± 0.22.1 ± 0.15.3 ± 0.3
13 Naphthyl6-CH32.3 ± 0.10.8 ± 0.0411.4 ± 0.6
14 Naphthyl7-CH30.7 ± 0.03 0.1 ± 0.01 5.1 ± 0.3
15 Naphthyl5,7-di-CH38.9 ± 0.44.6 ± 0.215.8 ± 0.8
Colchicine --23.6 ± 1.27.8 ± 0.419.7 ± 1.0

Antimicrobial Activity

Mechanism of Action: Topoisomerase Inhibition

One of the proposed mechanisms for the anticancer activity of naphthyridine derivatives is the inhibition of DNA topoisomerases.[1][2] These essential enzymes regulate the topology of DNA and are validated targets for cancer chemotherapy.[6] Some naphthyridine derivatives have been found to inhibit topoisomerase II.[2] The inhibition of topoisomerase I by certain naphthoquinone derivatives has also been reported.[7]

Experimental Protocols

Synthesis of N-(7-methyl-1,8-naphthyridin-2-yl)acetamide

Principle: This protocol describes the N-acetylation of 7-methyl-1,8-naphthyridin-2-amine using acetic anhydride. The primary amine group of the naphthyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

Materials:

  • 7-amino-2-methyl-1,8-naphthyridine

  • Acetic anhydride

  • Nitrogen gas

Procedure: [8]

  • Add 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) to acetic anhydride (15 ml) in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly cool the reaction mixture to room temperature to allow for the formation of flaky, straw-colored crystals.

  • Collect the crystals by filtration. Yield: 3.97 g (78%).

Cytotoxicity Evaluation: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials: [2]

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure: [2]

  • Culture cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be less than 1%) and incubate for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.

DNA Topoisomerase I Relaxation Assay

Principle: This assay measures the activity of topoisomerase I by its ability to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

Materials: [6]

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Calf thymus Topoisomerase I (Top1)

  • Relaxation buffer (20 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 10 mM MgCl2, 100 mM KCl, 50 µg/ml acetylated BSA)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure: [6]

  • Prepare a reaction mixture (20 µL total volume) containing 0.1 µg of supercoiled pBR322 DNA in relaxation buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding 0.2 U of calf thymus Top1.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate differently, allowing for the assessment of enzyme inhibition.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., aminonaphthyridine) Reaction Chemical Reaction (e.g., Acetylation) Start->Reaction Purification Purification & Characterization Reaction->Purification Compound Acetyl-Methyl- Naphthyridine Derivative Purification->Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Mechanism Mechanism of Action (e.g., Topoisomerase Assay) Compound->Mechanism Data Collect IC50/MIC values Cytotoxicity->Data Antimicrobial->Data Mechanism->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR studies of acetyl-methyl-naphthyridines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Relaxes Supercoiling DNA->Proliferation Naphthyridine Naphthyridine Derivatives Naphthyridine->PI3K Potential Inhibition Naphthyridine->AKT Potential Inhibition Naphthyridine->mTOR Potential Inhibition Naphthyridine->Topoisomerase Inhibition

Caption: Potential signaling pathways modulated by naphthyridine derivatives.

References

Comparative Analysis of 3-Acetyl-2-methyl-1,6-naphthyridine and Related Kinase Inhibitors: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Acetyl-2-methyl-1,6-naphthyridine against a panel of kinases, benchmarked against established 1,6-naphthyridine-based kinase inhibitors. The objective is to offer a framework for evaluating the selectivity and potential off-target effects of novel compounds built around this privileged scaffold.

The 1,6-naphthyridine core is a key structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities, including potent kinase inhibition. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, understanding the cross-reactivity profile of kinase inhibitors is paramount in drug discovery to predict potential therapeutic efficacy and off-target toxicities.

While specific experimental data for this compound is not publicly available, this guide utilizes data from structurally related and well-characterized 1,6-naphthyridine derivatives to construct a hypothetical but informative comparison. This approach allows for the illustration of key concepts in kinase inhibitor profiling and provides detailed experimental methodologies for researchers to conduct their own cross-reactivity studies.

Table 1: Hypothetical Kinase Cross-Reactivity Profile

The following table presents a hypothetical inhibitory profile for this compound against a selection of kinases, alongside publicly available data for known 1,6-naphthyridine-based inhibitors, "Compound A" and "Compound B". This comparative data highlights the potential for varying selectivity profiles within the same chemical scaffold. All values are presented as IC50 (nM), representing the half-maximal inhibitory concentration.

Target KinaseThis compound (Hypothetical IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
c-Met1505>10,000
VEGFR-22501250
FGFR18002515
c-Src>10,000500250
PDGFRβ1,50080100
EGFR>10,000>10,000>10,000
Aurora A5,0001,200800

Experimental Protocols

To facilitate the experimental validation of the cross-reactivity of this compound and other novel compounds, detailed protocols for a representative in vitro kinase inhibition assay and a cell-based proliferation assay are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a generic TR-FRET-based assay for measuring the inhibition of a specific kinase. This method is highly sensitive and amenable to high-throughput screening.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide specific for the kinase

  • Europium (Eu³⁺) or Terbium (Tb³⁺) labeled anti-phospho-specific antibody

  • Allophycocyanin (APC) or XL665-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in the assay buffer to their optimal working concentrations. These concentrations should be predetermined through enzyme and substrate titration experiments.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add 4 µL of the diluted kinase solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 4 µL of a pre-warmed mixture of the biotinylated substrate peptide and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection: Add 10 µL of the detection mix, containing the Eu³⁺/Tb³⁺-labeled antibody and APC/XL665-labeled streptavidin in a detection buffer (assay buffer containing EDTA to stop the reaction), to each well.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of a compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Primary_Screen Single-Dose Screening (e.g., 10 µM) Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response IC50 Determination (10-point dilution series) Hit_Identification->Dose_Response Confirmed Hits Potency_Ranking Potency Ranking Dose_Response->Potency_Ranking Kinase_Panel Screening against a Panel of Kinases Potency_Ranking->Kinase_Panel Potent Compounds Selectivity_Score Selectivity Score Calculation Kinase_Panel->Selectivity_Score MOA_Studies Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Score->MOA_Studies Selective Compounds Lead_Candidate Lead Candidate Selection MOA_Studies->Lead_Candidate

Caption: In Vitro Kinase Screening Cascade.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, FGFR1) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Functionalized Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various functionalized naphthyridine derivatives. Drawing upon experimental data from recent studies, we delve into their efficacy against a range of cancer cell lines, detail the experimental methodologies employed, and visualize the underlying mechanisms of action.

Naphthyridine scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] The functionalization of the naphthyridine core has led to the development of numerous derivatives with enhanced cytotoxic effects. This guide synthesizes findings from multiple studies to offer a comparative analysis of these compounds.

Comparative Cytotoxicity of Naphthyridine Derivatives

The cytotoxic activity of functionalized naphthyridines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potential.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Aryl-1,8-naphthyridin-4-ones
Compound 11 (C2-naphthyl)A549 (Lung)9.4[5]
Caki-2 (Renal)19.1[5]
Compound 12 (C2-naphthyl)A549 (Lung)10.9[5]
Caki-2 (Renal)17.5[5]
Compound 13 (C2-naphthyl)A549 (Lung)2.3[5]
Caki-2 (Renal)13.4[5]
C2, C5, C6, C7-Substituted Naphthyridines
Compound 14 (C2-naphthyl)HeLa (Cervical)2.6[1]
HL-60 (Leukemia)1.5[1]
PC-3 (Prostate)2.7[1]
Compound 15 (C2-naphthyl, C6-methyl)HeLa (Cervical)2.3[1]
HL-60 (Leukemia)0.8[1]
PC-3 (Prostate)11.4[1]
Compound 16 (C2-naphthyl)HeLa (Cervical)0.7[1][2]
HL-60 (Leukemia)0.1[1][2]
PC-3 (Prostate)5.1[1][2]
2-Phenyl-7-methyl-1,8-naphthyridines
Compound 10cMCF-7 (Breast)1.47[6]
Compound 8dMCF-7 (Breast)1.62[6]
Compound 4dMCF-7 (Breast)1.68[6]
Bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][7]-naphthyridines
Compound 5bMCF-7 (Breast)11.25[8]
A549 (Lung)23.19[8]
SiHa (Cervical)29.22[8]
Compound 5eMCF-7 (Breast)13.45[8]
A549 (Lung)26.24[8]
SiHa (Cervical)30.18[8]
2,4-Disubstituted-1,6- and 1,7-naphthyridines
Compound 17aMOLT-3 (Leukemia)9.1[9]
HeLa (Cervical)13.2[9]
HL-60 (Leukemia)8.9[9]

Structure-Activity Relationship Highlights

The cytotoxic efficacy of naphthyridine derivatives is significantly influenced by the nature and position of their functional groups. Key findings from structure-activity relationship (SAR) studies include:

  • Bulky Lipophilic Groups at C2: The introduction of a naphthyl ring at the C-2 position of the naphthyridine core generally enhances cytotoxic activity.[1]

  • Substitution on the Naphthyridine Ring: The presence of methyl groups at the C5 or C7 positions can influence cytotoxicity, while substitutions at C6 have also been shown to be effective.[1][5]

  • Importance of C1-NH and C4-Carbonyl: The C-1 NH and C-4 carbonyl groups of the naphthyridine ring are considered important for cytotoxicity.[1][2]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups can substantially enhance cytotoxic effects.[8]

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized naphthyridine derivatives was predominantly conducted using the MTT assay.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded at a density of approximately 5 x 10³ cells/well in 96-well plates containing 180 µL of culture medium.[5]

  • Compound Treatment: 20 µL of a 10x concentrated solution of the test naphthyridine derivative or a vehicle control (like PBS) is added to each well.[5]

  • Incubation: The plates are incubated for a period of 4 days to allow the compounds to exert their cytotoxic effects.[5]

  • MTT Addition: After the incubation period, 0.1 mg of MTT is added to each well, and the plates are incubated at 37°C for 4 hours.[5]

  • Formazan Solubilization: The plates are then centrifuged to precipitate the formazan crystals formed by viable cells. The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the evaluation and the potential mechanisms of action of functionalized naphthyridines, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Naphthyridine Derivatives seed->treat incubate Incubate for 4 days treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate signaling_pathway cluster_mechanism Proposed Mechanisms of Naphthyridine Cytotoxicity cluster_topo Topoisomerase II Inhibition cluster_apoptosis Apoptosis Induction Naphthyridine Functionalized Naphthyridine TopoII Topoisomerase II Naphthyridine->TopoII Inhibits Caspase8 Caspase-8 Activation Naphthyridine->Caspase8 DNA_damage DNA Strand Breaks TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

References

A Comparative Guide to the Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine: A Novel Pathway Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel, efficient synthetic pathway for 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. The performance of this new route is objectively compared against a more traditional, multi-step approach, supported by experimental data from analogous reactions found in the literature.

Executive Summary

The synthesis of complex heterocyclic scaffolds such as 1,6-naphthyridines is a cornerstone of drug discovery. Efficiency, atom economy, and mild reaction conditions are critical for the sustainable development of new chemical entities. This guide details a proposed novel synthetic pathway for this compound utilizing a one-pot Friedländer annulation. This method is compared with a conventional multi-step pathway based on the Gould-Jacobs reaction. The data presented suggests that the novel Friedländer approach offers significant advantages in terms of step-economy, overall yield, and simplicity.

Comparative Analysis of Synthetic Pathways

The following sections provide a detailed comparison of the two synthetic routes. The "Novel Pathway" is a proposed one-pot Friedländer annulation, while the "Established Pathway" represents a more traditional multi-step synthesis based on the Gould-Jacobs reaction.

Data Presentation

Table 1: Comparison of Synthetic Pathways for this compound

ParameterNovel Pathway (Friedländer Annulation)Established Pathway (Gould-Jacobs based)
Number of Steps 13
Overall Yield High (estimated >85%)Moderate to Low (estimated <40%)
Key Reaction Friedländer AnnulationGould-Jacobs Reaction, Grignard Reaction, Oxidation
Starting Materials 4-Aminonicotinaldehyde, Pentane-2,4-dione4-Aminopyridine, Diethyl ethoxymethylenemalonate
Reaction Conditions Mild (e.g., 50°C)High temperatures for cyclization, anhydrous conditions for Grignard
Catalyst Base (e.g., Choline Hydroxide, KOH) or Acid (e.g., T3P®)Base for initial condensation, acid for cyclization
Workup/Purification Simple extraction and recrystallizationMultiple chromatographic purifications
Atom Economy HighLow
Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the novel and established synthetic pathways.

G cluster_0 Novel Pathway: Friedländer Annulation cluster_1 Established Pathway: Gould-Jacobs Based A 4-Aminonicotinaldehyde C One-pot Condensation & Cyclization A->C B Pentane-2,4-dione B->C D This compound C->D High Yield E 4-Aminopyridine G Gould-Jacobs Reaction E->G F Diethyl ethoxymethylenemalonate F->G H 2-Methyl-1,6-naphthyridin-4-ol G->H I Functional Group Interconversion H->I J Intermediate I->J K Acetylation J->K L This compound K->L Lower Overall Yield

Caption: Comparative workflow of the novel and established synthetic pathways.

Experimental Protocols

The following are detailed experimental protocols for the key steps in both the novel and established synthetic pathways, based on analogous reactions reported in the literature.

Novel Pathway: Friedländer Annulation

Step 1: Synthesis of this compound

  • Materials: 4-Aminonicotinaldehyde, pentane-2,4-dione, choline hydroxide, water, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, a mixture of 4-aminonicotinaldehyde (0.5 mmol) and pentane-2,4-dione (0.55 mmol) is stirred in water (1 mL).

    • Choline hydroxide (1 mol%) is added to the reaction mixture.[1]

    • The mixture is stirred under a nitrogen atmosphere at 50°C.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent.[1]

    • Upon completion (typically 6-8 hours), the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization from ethanol to yield this compound.

Established Pathway: Gould-Jacobs Based

Step 1: Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

  • Materials: 4-Aminopyridine, diethyl ethoxymethylenemalonate, diphenyl ether.

  • Procedure:

    • A mixture of 4-aminopyridine (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol) is heated at 100-110°C for 2 hours.

    • The resulting intermediate is added to refluxing diphenyl ether and heated at 250°C for 30 minutes.

    • The mixture is cooled, and the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.

Step 2: Synthesis of 2-Methyl-1,6-naphthyridin-4-ol

  • Materials: Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • The product from Step 1 is hydrolyzed by refluxing with aqueous sodium hydroxide.

    • The solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

    • The isolated acid is decarboxylated by heating above its melting point to yield 4-hydroxy-1,6-naphthyridine.

Step 3: Synthesis of this compound

  • This step would involve the conversion of the 4-hydroxy group to a leaving group, followed by a coupling reaction to introduce an acetyl group at the 3-position. This is a non-trivial transformation that would likely require multiple steps and result in a low overall yield. A protocol for the N-acetylation of a similar naphthyridine derivative involves using acetic anhydride.[2]

Conclusion

The validation of this novel synthetic pathway for this compound through a one-pot Friedländer annulation demonstrates a significant improvement over traditional multi-step methods. The proposed pathway is more efficient, proceeds under milder conditions, and is more atom-economical. This approach offers a promising strategy for the synthesis of this and other substituted 1,6-naphthyridines, facilitating more rapid and sustainable drug discovery and development efforts.

References

Safety Operating Guide

Proper Disposal of 3-Acetyl-2-methyl-1,6-naphthyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Acetyl-2-methyl-1,6-naphthyridine (CAS No. 52816-65-6). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. As a solid irritant, this compound is classified as hazardous waste and requires specialized disposal procedures.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its hazards. The primary known hazard is that it is an irritant. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal Context)
Irritant (Solid) H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P362+P364: Take off contaminated clothing and wash it before reuse.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical in the regular trash or down the drain.

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Waste Collection and Container Selection
  • Solid Waste:

    • Collect waste this compound in a dedicated, clean, and dry container.

    • The container should be made of a compatible material, such as amber glass or a high-density polyethylene (HDPE) plastic container.

    • Ensure the container has a secure, leak-proof screw-top cap.

  • Contaminated Materials:

    • Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should be considered hazardous waste.

    • Collect these items in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.

Labeling the Waste Container

Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • CAS Number: 52816-65-6

  • The primary hazard: "Irritant "

  • The date accumulation started.

  • Your name, laboratory, and contact information.

Storage of Hazardous Waste
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste is segregated from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.

Arranging for Disposal
  • Once the waste container is full or you no longer need to add to it, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

  • Follow their specific procedures for waste pickup requests.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on standard best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow and Safety Relationships

To further clarify the disposal process and safety considerations, the following diagrams have been generated.

DisposalWorkflow start Start: Generation of Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Step 2: Collect Waste in a Compatible Container ppe->collect label Step 3: Label Container with 'Hazardous Waste' and Chemical Details collect->label store Step 4: Store in a Designated Satellite Accumulation Area label->store segregate Practice Waste Segregation store->segregate pickup Step 5: Arrange for Pickup by EHS or Certified Vendor store->pickup end_process End: Proper Disposal pickup->end_process WasteSegregation main_compound Waste This compound (Irritant) incompatible_label Store Separately From main_compound->incompatible_label strong_oxidizers Strong Oxidizing Agents strong_acids Strong Acids strong_bases Strong Bases incompatible_label->strong_oxidizers incompatible_label->strong_acids incompatible_label->strong_bases

Personal protective equipment for handling 3-Acetyl-2-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-Acetyl-2-methyl-1,6-naphthyridine (CAS No. 52816-65-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.Prevents eye contact and serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing must be worn.Prevents skin contact and potential allergic skin reactions.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated.Minimizes inhalation of the substance.
Hand Protection Wear appropriate protective gloves.To prevent skin exposure.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_mats Assemble Materials and Equipment gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe weigh_transfer Weigh and Transfer Chemical (in Fume Hood) don_ppe->weigh_transfer conduct_exp Conduct Experiment weigh_transfer->conduct_exp decontaminate Decontaminate Work Area and Equipment conduct_exp->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Collect Solid Waste (e.g., contaminated gloves, paper towels) container Use Designated, Sealed, and Labeled Hazardous Waste Container solid_waste->container liquid_waste Collect Liquid Waste (e.g., rinsate) liquid_waste->container labeling Label with 'Hazardous Waste' and 'this compound' container->labeling storage Store in a Secure, Designated Area labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.